molecular formula C8H12O5 B1580918 Dimethyl 3-oxoadipate CAS No. 5457-44-3

Dimethyl 3-oxoadipate

Cat. No.: B1580918
CAS No.: 5457-44-3
M. Wt: 188.18 g/mol
InChI Key: CMGTZMRSJJKAPM-UHFFFAOYSA-N
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Description

Dimethyl 3-oxoadipate is a natural product found in Plakortis simplex with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-oxohexanedioate
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InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3
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InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202993
Record name Dimethyl 3-oxoadipate
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Molecular Weight

188.18 g/mol
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CAS No.

5457-44-3
Record name Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 3-oxoadipate, a valuable β-keto ester, serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the crossed Claisen condensation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and practical considerations of each synthetic strategy.

Introduction: The Significance of this compound

β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural motif imparts a rich and diverse reactivity, making them indispensable intermediates in synthetic organic chemistry. The acidic α-protons, flanked by two electron-withdrawing carbonyl groups, are readily deprotonated to form a stabilized enolate, a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

This compound (CAS 5457-44-3)[1], with its linear six-carbon backbone and dual ester functionalities, is a particularly useful synthon. Its structure allows for a range of subsequent chemical transformations, including alkylation, acylation, and cyclization reactions, providing access to a wide array of more complex molecules. Its application as a precursor in the synthesis of heterocyclic compounds and natural product analogues underscores its importance in medicinal chemistry and drug discovery.

Primary Synthesis Route: The Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of acyclic β-keto esters like this compound is the crossed Claisen condensation . This reaction involves the condensation of two different esters, where one ester possesses α-hydrogens and can form an enolate, while the other acts as the acylating agent.[2][3] To achieve a successful crossed Claisen condensation and avoid a mixture of products from self-condensation, it is crucial that one of the ester partners lacks α-hydrogens or is significantly more reactive as an electrophile.[2]

In the synthesis of this compound, the logical disconnection points to a reaction between the enolate of methyl acetate and an acylating agent derived from succinic acid. A common approach involves the reaction of methyl acetate with dimethyl succinate.

Mechanistic Rationale

The crossed Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a thermodynamically stable enolate of the resulting β-keto ester.

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination cluster_4 Step 4: Deprotonation (Driving Force) Base Base (e.g., NaOMe) Methyl_Acetate Methyl Acetate Base->Methyl_Acetate Deprotonation Enolate Methyl Acetate Enolate Methyl_Acetate->Enolate Enolate_2 Methyl Acetate Enolate Dimethyl_Succinate Dimethyl Succinate Enolate_2->Dimethyl_Succinate Attack at carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Dimethyl_Succinate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product This compound Tetrahedral_Intermediate_2->Product Collapse of intermediate Methoxide Methoxide Tetrahedral_Intermediate_2->Methoxide Elimination Product_2 This compound Enolate_Product Product Enolate (Stabilized) Product_2->Enolate_Product Deprotonation Methoxide_2 Methoxide Methoxide_2->Enolate_Product

Figure 1: Mechanism of the Crossed Claisen Condensation for this compound Synthesis.

The choice of a strong, non-nucleophilic base is critical to favor the formation of the enolate of the less hindered ester (methyl acetate) and to drive the final deprotonation step, which renders the overall reaction thermodynamically favorable. Sodium methoxide is a common choice when working with methyl esters to prevent transesterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for crossed Claisen condensations and is designed to be a self-validating system for the synthesis of this compound.

Materials:

  • Sodium metal

  • Anhydrous Methanol

  • Dimethyl succinate

  • Methyl acetate (dried over molecular sieves)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous methanol. Carefully add sodium metal in small pieces to the methanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Enolate Formation: To the freshly prepared sodium methoxide solution, add anhydrous diethyl ether or THF. Cool the mixture in an ice bath. Slowly add dry methyl acetate via the dropping funnel with vigorous stirring. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the methyl acetate enolate.

  • Condensation Reaction: Cool the reaction mixture again in an ice bath. Add dimethyl succinate dropwise to the enolate solution over a period of 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Alternative Synthesis Strategies

While the crossed Claisen condensation is the most direct route, other methods can be considered for the synthesis of β-keto esters, which could be adapted for this compound.

Acylation of Pre-formed Enolates

A variation of the Claisen condensation involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This kinetically controlled enolate can then be acylated with a suitable electrophile, such as methyl succinyl chloride or another reactive derivative of succinic acid. This method offers greater control and can be advantageous when dealing with esters that are prone to self-condensation.

Acylation_Workflow Start Methyl Acetate Step1 Deprotonation with LDA in THF at -78 °C Start->Step1 Enolate Lithium Enolate of Methyl Acetate Step1->Enolate Step2 Acylation with Methyl Succinyl Chloride Enolate->Step2 Product This compound Step2->Product

Figure 2: Workflow for the Synthesis of this compound via Acylation of a Pre-formed Enolate.

Stobbe Condensation

The Stobbe condensation is a reaction between a succinic ester and a ketone or aldehyde in the presence of a strong base to form an alkylidene succinic acid or its corresponding ester.[1][2][4][5][6] While this reaction does not directly yield a β-keto ester, the resulting α,β-unsaturated diacid or diester could potentially be converted to this compound through subsequent transformations, such as ozonolysis or other oxidative cleavage methods. This multi-step approach is less direct but offers an alternative disconnection strategy.

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Crossed Claisen Condensation One-pot reaction using two different esters and a strong base.Direct route, potentially high yielding, uses readily available starting materials.Risk of self-condensation leading to a mixture of products, requires careful control of reaction conditions.
Acylation of Pre-formed Enolate Stepwise formation of a specific enolate followed by acylation.High regioselectivity, avoids self-condensation, good for complex substrates.Requires stoichiometric amounts of a strong base (LDA), cryogenic conditions, and moisture-sensitive reagents.
Stobbe Condensation Route Multi-step synthesis involving the formation of an alkylidene succinate followed by oxidative cleavage.Offers a different synthetic approach and can be useful if the direct Claisen condensation is problematic.Indirect route, may have lower overall yield due to multiple steps, requires an additional oxidative cleavage step.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different methylene and methyl protons in the molecule. The methylene protons alpha to the ketone will be deshielded compared to the other methylene protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two ester carbonyls, the ketone carbonyl, and the different methylene and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its multiple functional groups and reactive sites.

  • Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

  • Natural Product Synthesis: As a versatile building block, this compound can be elaborated through various C-C bond-forming reactions to construct the carbon skeleton of complex natural products.[3][7][8]

  • Pharmaceutical and Agrochemical Development: The ability to introduce diverse substituents onto the this compound backbone makes it an attractive starting material for the synthesis of novel bioactive molecules for drug discovery and crop protection.

Conclusion

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation, a robust and well-established reaction in organic chemistry. This guide has provided a detailed protocol and mechanistic insights to enable researchers to successfully synthesize and utilize this important building block. Alternative synthetic strategies offer flexibility and control for more complex applications. The versatile reactivity of this compound ensures its continued relevance as a key intermediate in the pursuit of novel and complex molecular targets in both academic and industrial research.

References

Dimethyl 3-Oxoadipate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Versatile β-Keto Ester

Dimethyl 3-oxoadipate, also known by its IUPAC name dimethyl 3-oxohexanedioate , is a key organic compound characterized by the presence of two methyl ester groups and a central ketone. This unique arrangement of functional groups makes it a valuable and versatile building block in both biochemical pathways and advanced organic synthesis. For researchers in drug development and medicinal chemistry, understanding the structure, reactivity, and synthetic utility of this molecule is crucial for designing novel molecular architectures.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name dimethyl 3-oxohexanedioate
CAS Number 5457-44-3
Molecular Formula C₈H₁₂O₅
Molecular Weight 188.18 g/mol
Common Synonyms Dimethyl β-ketoadipate, 3-Oxoadipic acid dimethyl ester

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound features a six-carbon backbone. A ketone functional group is located at the C-3 position, with methyl ester groups at both ends (C-1 and C-6). This structure gives rise to its characteristic reactivity, including the acidity of the α-hydrogens adjacent to the carbonyl groups.

chemical_structure cluster_ester1 cluster_main_chain cluster_ester2 C1 C O1 O C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 CH3_1 CH₃ O2->CH3_1 C3 C C2->C3 C4 CH₂ C3->C4 O_keto O C3->O_keto C5 CH₂ C4->C5 C6 C C5->C6 O3 O C6->O3 O4 O C6->O4 CH3_2 CH₃ O4->CH3_2

Caption: Chemical structure of this compound.

A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. While the keto form is generally predominant, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the molecule's overall reactivity. This equilibrium is crucial as the enol form acts as a potent nucleophile in many synthetic transformations.

Caption: Keto-enol tautomerism of this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Light yellow to yellow liquid
Boiling Point 122 °C at 0.5 Torr
Density 1.175 g/mL at 20 °C
Refractive Index (n20/D) 1.444

Part 2: Synthesis and Reactivity

A Plausible Synthetic Pathway: The Crossed Claisen Condensation

The synthesis of linear β-keto esters like this compound is effectively achieved through a crossed or mixed Claisen condensation. This strategy is necessary to prevent self-condensation of the starting materials. A highly effective approach involves the reaction between an ester that can form an enolate (the donor) and one that cannot (the acceptor).

For the synthesis of this compound, a logical pathway is the condensation of dimethyl succinate (the enolate donor) with dimethyl oxalate (the electrophilic acceptor). Dimethyl oxalate is an ideal acceptor as it lacks α-hydrogens and therefore cannot self-condense.

synthesis_workflow sub1 Dimethyl Succinate (Enolate Donor) intermediate1 Enolate Formation sub1->intermediate1 sub2 Dimethyl Oxalate (Acceptor) intermediate2 Nucleophilic Attack on Oxalate sub2->intermediate2 reagent Strong Base (e.g., NaOMe) reagent->intermediate1 1. intermediate1->intermediate2 2. intermediate3 Tetrahedral Intermediate intermediate2->intermediate3 intermediate4 Elimination of Methoxide intermediate3->intermediate4 product_raw Dimethyl 2,3-dioxoadipate (Initial Product) intermediate4->product_raw decarboxylation Decarboxylation (Heat or Acid) product_raw->decarboxylation product_final This compound decarboxylation->product_final

Caption: Synthetic workflow via Crossed Claisen Condensation.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative methodology based on established Claisen condensation principles.

  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether or THF as the solvent.

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl succinate (1.0 equivalent) in the chosen solvent dropwise via the dropping funnel over 30 minutes with constant stirring under a nitrogen atmosphere.

  • Condensation: After the addition is complete, add a solution of dimethyl oxalate (1.0 equivalent) in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Initial Workup: Quench the reaction by carefully pouring it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude product, dimethyl 2,3-dioxoadipate, can be purified by vacuum distillation.

  • Decarboxylation: Gently heat the purified intermediate. The oxalyl group is thermally labile and will be eliminated as carbon monoxide, yielding the final product, this compound. This step can also be facilitated by heating in the presence of a mild acid.

  • Final Purification: The final product can be further purified by vacuum distillation to yield a light yellow oil.

Part 3: Applications in Research and Development

Central Role in Biochemical Pathways

This compound is the ester form of 3-oxoadipic acid (also known as β-ketoadipic acid), a critical intermediate in the 3-oxoadipate pathway . This metabolic pathway is employed by various bacteria and fungi to degrade aromatic compounds, such as lignin derivatives, into intermediates of central metabolism like succinyl-CoA and acetyl-CoA. The pathway consists of two main converging branches: the catechol branch and the protocatechuate branch, both of which culminate in the formation of 3-oxoadipate before it is cleaved. This makes the study of this pathway and its intermediates highly relevant for bioremediation and understanding microbial carbon cycling.

A Precursor for Heterocyclic Synthesis

The true power of this compound in drug development lies in its utility as a versatile precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals. The dicarbonyl nature of this compound allows it to react with a variety of dinucleophiles to form diverse ring systems.

For instance, condensation reactions with hydrazines can yield pyridazinones, while reactions with hydroxylamine can lead to isoxazolones. Its reaction with amidines or guanidines can be a route to pyrimidine derivatives. These heterocyclic cores are prevalent in molecules with a wide range of biological activities.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for the analysis and purification of this compound utilizes reverse-phase HPLC.

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass-Spec (MS) compatible applications, 0.1% formic acid is recommended.

  • Detection: UV detection at a wavelength corresponding to the carbonyl chromophore (typically around 210-254 nm).

  • Application: This method is scalable and suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal intermediate in microbial metabolism and a powerful, flexible tool for synthetic chemists. Its unique structure, characterized by a β-keto ester moiety, provides a gateway to a rich variety of chemical transformations. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its potential in the creation of novel and potent therapeutic agents. The synthetic pathways it enables, particularly in the realm of heterocyclic chemistry, ensure its continued relevance in the ongoing quest for new medicines.

Introduction: The Significance of Dimethyl 3-oxoadipate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl 3-oxoadipate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical processes. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification protocols, and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and practical methodologies related to the solubility of this compound.

This compound (DM3O), with the chemical formula C8H12O5, is a dicarboxylic acid ester that serves as a versatile building block in organic synthesis.[1][2][3] Its applications span from the synthesis of complex heterocyclic compounds to its potential role in the development of novel therapeutic agents.[4][5][6] The successful execution of these applications is fundamentally dependent on the ability to control its solubility in various reaction and purification media. A thorough understanding of its solubility profile allows for:

  • Rational Solvent Selection: Choosing the most appropriate solvent system to ensure complete dissolution for homogeneous reactions or controlled precipitation for crystallization and purification.

  • Optimization of Reaction Kinetics: Influencing reaction rates and yields by controlling the concentration of reactants in the solution phase.

  • Development of Robust Purification Strategies: Designing efficient extraction, washing, and crystallization protocols based on differential solubility.

  • Formulation Design: In pharmaceutical development, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.[7]

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physical properties.

PropertyValueSource
Molecular Formula C8H12O5[1][2][3]
Molecular Weight 188.18 g/mol [1][2][8]
Appearance Light yellow to yellow liquid[9]
Density 1.175 g/mL at 20 °C[9][10]
Boiling Point 122 °C at 0.5 Torr[9]
pKa (Predicted) 10.15 ± 0.46[9]
LogP (Octanol/Water Partition Coefficient, Calculated) 0.072[8]

The structure of this compound contains two ester functional groups and a ketone. These polar groups, particularly the carbonyls (C=O), are capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors. The relatively low calculated LogP value suggests a degree of hydrophilicity, although its solubility in water is limited.[8][11]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for spontaneous dissolution to occur. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For a solute like this compound, its solubility in a given organic solvent will be influenced by:

  • Polarity: Solvents with polarities similar to this compound will be more effective at overcoming the solute-solute interactions.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. This compound can act as a hydrogen bond acceptor at its ester and ketone oxygens.

  • Dispersion Forces: These weak, non-polar interactions are present in all molecules and contribute to the overall solvation process.

Dicarboxylic acid esters, in general, tend to be soluble in less-polar solvents like ethers and alcohols, while their solubility in water is limited, especially for those with longer alkyl chains.

Expected Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the carbonyl oxygens of this compound, and their polarity is suitable for solvating the ester and ketone functional groups.
Aprotic Polar Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents possess significant dipole moments that can interact favorably with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly strong solvents for a wide range of organic compounds.[12]
Non-polar Solvents Hexane, Toluene, DichloromethaneLow to ModerateWhile the alkyl backbone of this compound has some non-polar character, the dominant polar functional groups will limit its solubility in highly non-polar solvents. Dichloromethane, with its slight polarity, may show some moderate solubility.

It's important to note that for dicarboxylic acids, an "odd-even effect" on solubility has been observed, where acids with an odd number of carbon atoms are more soluble than their even-numbered counterparts.[13][14] While this is primarily documented for the free acids, it highlights the subtle structural factors that can influence solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and self-validating method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for generating thermodynamic solubility data.[15]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). b. Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Withdrawal and Preparation: a. Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Record the exact weight of the transferred filtrate.

  • Gravimetric Analysis (Optional but Recommended for Validation): a. Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. b. Once the solvent is completely removed, weigh the flask containing the dried solute. c. The difference in weight gives the mass of the dissolved this compound.

  • Quantitative Analysis (Primary Method): a. Dilute the filtered sample in the volumetric flask to a known volume with the same solvent. b. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. c. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.

  • Data Calculation and Reporting: a. Calculate the solubility in various units, such as g/L, mg/mL, or mole fraction, based on the concentration determined from the analytical method and the density of the solvent. b. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess DM3O to vial prep2 Add known volume of solvent prep1->prep2 equil1 Place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72h at constant T equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant with pre-warmed syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dilute sample to known volume sample3->analysis1 analysis2 Analyze by validated HPLC/GC method analysis1->analysis2 calc1 Calculate solubility (g/L, mol/L) analysis2->calc1

Caption: Isothermal Shake-Flask Method Workflow.

Data Interpretation and Thermodynamic Analysis

The experimentally determined solubility data can be used to derive important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°_sol), Gibbs free energy (ΔG°_sol), and entropy (ΔS°_sol) of solution, by applying the van't Hoff equation.[16] This analysis provides deeper insights into the dissolution process, indicating whether it is enthalpy- or entropy-driven.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the fundamental principles and a robust experimental framework for its determination. By understanding the physicochemical properties of the solute and the nature of solvent-solute interactions, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a validated pathway to generate high-quality, reliable solubility data, which is indispensable for the successful application of this versatile chemical intermediate in research and development. The use of predictive models, combining thermodynamic equations with machine learning, also presents a promising avenue for estimating solubility in the absence of experimental data.[17][18][19]

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Dimethyl 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-oxoadipate, a β-keto ester of significant interest as a versatile building block in organic synthesis, does not have a singular, celebrated moment of discovery. Instead, its emergence is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions, most notably the Claisen condensation. This guide provides a comprehensive overview of the historical context of its synthesis, delves into the mechanistic intricacies of the reactions involved, and presents detailed experimental protocols. By understanding the foundational chemistry behind this compound, researchers can better leverage its synthetic potential in the development of novel pharmaceuticals and complex molecules.

Introduction: The Synthetic Utility of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis. The presence of two carbonyl groups flanking a methylene unit renders the α-protons particularly acidic, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and acylation reactions. Consequently, β-keto esters serve as key precursors in the synthesis of a diverse array of molecules, including ketones, carboxylic acids, and various heterocyclic compounds, which are foundational in medicinal chemistry and materials science. This compound, as a symmetrical β-keto diester, offers two points of functionality, further expanding its utility in the construction of complex molecular architectures.

Historical Perspective: The Dawn of Ester Condensations

The story of this compound's synthesis begins not with the molecule itself, but with the pioneering work of 19th-century chemists who first explored the reactions of esters in the presence of a base.

The Acetoacetic Ester Synthesis: A Precursor to Understanding

In 1863, August Geuther's observation that sodium metal reacts with ethyl acetate to produce a new compound, later identified as ethyl acetoacetate, marked a pivotal moment in organic chemistry.[1] This reaction, now known as the acetoacetic ester synthesis, demonstrated the ability to form carbon-carbon bonds by exploiting the reactivity of ester enolates.[1][2][3] This discovery laid the conceptual groundwork for the broader class of ester condensation reactions.

The Claisen Condensation: A Gateway to β-Keto Esters

The seminal work of German chemist Rainer Ludwig Claisen in 1887 truly opened the door to the systematic synthesis of β-keto esters.[4][5] The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[4][5] This reaction proved to be a general and reliable method for the synthesis of this important class of compounds.

The intramolecular version of this reaction, known as the Dieckmann condensation, was later developed by Walter Dieckmann and is particularly useful for the formation of cyclic β-keto esters.[4][5]

The Synthesis of this compound via Crossed Claisen Condensation

The most direct and historically relevant method for the synthesis of this compound is the crossed Claisen condensation . This variation of the Claisen condensation involves the reaction of two different esters.[6][7] For the synthesis of this compound, the logical precursors are dimethyl succinate and methyl acetate.

In this reaction, methyl acetate, which possesses acidic α-protons, acts as the nucleophilic component after deprotonation by a strong base to form an enolate. Dimethyl succinate, on the other hand, serves as the electrophilic component, with one of its ester carbonyls being attacked by the enolate of methyl acetate.

Mechanistic Pathway

The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate of methyl acetate attacks one of the carbonyl carbons of dimethyl succinate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group.

  • Deprotonation of the Product: The newly formed β-keto ester, this compound, has acidic protons on the carbon between the two carbonyl groups. The methoxide ion, a strong base, deprotonates this carbon to form a highly resonance-stabilized enolate. This deprotonation is the thermodynamic driving force for the reaction.

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product, this compound.[4][5]

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Protonation MA Methyl Acetate (CH₃COOCH₃) Enolate Methyl Acetate Enolate MA->Enolate + NaOCH₃ Enolate_Attack Methyl Acetate Enolate Base Sodium Methoxide (NaOCH₃) MeOH Methanol (CH₃OH) Enolate->MeOH + CH₃OH DS Dimethyl Succinate Tetrahedral_Intermediate Tetrahedral Intermediate DS->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate_Collapse Tetrahedral Intermediate Product_Intermediate This compound Methoxide_Leaving Methoxide (⁻OCH₃) Product_Intermediate->Methoxide_Leaving Elimination Product_Intermediate_Deprotonation This compound Product_Enolate Product Enolate Final_Product This compound Product_Enolate->Final_Product + H₃O⁺ Acid Acidic Workup (H₃O⁺) Product_Intermediate_Deprotonation->Product_Enolate + ⁻OCH₃

Caption: Mechanism of the Crossed Claisen Condensation for the Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the synthesis of this compound via a crossed Claisen condensation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Sodium Methoxide54.02-5.4 g0.1 mol
Toluene (anhydrous)92.140.867100 mL-
Dimethyl Succinate146.141.11714.6 g0.1 mol
Methyl Acetate74.080.9327.4 g0.1 mol
Hydrochloric Acid (conc.)36.461.18~10 mL-
Diethyl Ether74.120.713As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate120.37-As needed-
Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Base Suspension: Sodium methoxide (5.4 g, 0.1 mol) is added to the flask, followed by 100 mL of anhydrous toluene. The suspension is stirred.

  • Ester Addition: A mixture of dimethyl succinate (14.6 g, 0.1 mol) and methyl acetate (7.4 g, 0.1 mol) is prepared and added to the dropping funnel. This mixture is then added dropwise to the stirred suspension of sodium methoxide in toluene over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Neutralization: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and enough concentrated hydrochloric acid to make the aqueous layer acidic (test with pH paper).

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the different types of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester and ketone carbonyl carbons, as well as the other carbon atoms in the structure.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[8]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ).[8][9]

Modern Synthetic Approaches

While the Claisen condensation remains a cornerstone of organic synthesis, several modern methods have been developed for the preparation of β-keto esters, often offering milder reaction conditions, higher yields, and greater functional group tolerance. These include:

  • Acylation of Meldrum's Acid Derivatives: This two-step process involves the acylation of Meldrum's acid followed by alcoholysis to yield the desired β-keto ester.

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used in various transformations of allylic β-keto carboxylates to generate β-keto esters.

  • Titanium-Mediated Claisen Condensations: The use of titanium reagents can promote crossed Claisen condensations with high selectivity.

Conclusion

The synthesis of this compound is a testament to the power and elegance of classical organic reactions. While a specific "discovery" event is absent from the historical record, its preparation is a direct application of the principles established by pioneers like Claisen. Understanding the historical development and the mechanistic underpinnings of its synthesis through the Claisen condensation provides researchers with a solid foundation for its application in contemporary organic synthesis. The detailed protocol provided herein serves as a practical guide for the efficient preparation of this versatile building block, empowering scientists in their pursuit of novel molecules with potential applications in drug discovery and beyond.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for Dimethyl 3-oxoadipate (CAS No. 5457-44-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a diester that serves as a valuable intermediate in various synthetic pathways. A clear understanding of its properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O₅[1][2][3][4]
Molecular Weight 188.18 g/mol [1][2][3][4]
Appearance Light yellow to yellow liquid[1][2]
Density 1.175 g/mL at 20 °C[1][2]
Boiling Point 122 °C at 0.5 Torr[1][2]
Refractive Index n20/D 1.444[1][2]

The primary hazards associated with this compound, as identified in safety data sheets, include its combustibility and potential to cause serious eye irritation.[5] It is classified as a combustible liquid.[5]

Hazard Statements:

  • H227: Combustible liquid.[5]

  • H319: Causes serious eye irritation.[5]

Understanding these hazards is the first step in implementing a robust safety protocol. The combustibility necessitates careful management of ignition sources, while the risk of eye irritation underscores the critical importance of appropriate personal protective equipment (PPE).

Foundational Safety and Handling Protocols

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize risk and ensure a self-validating system of safety in the laboratory.

Personal Protective Equipment (PPE): The First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates a hazard assessment to select appropriate PPE.[6] For this compound, the following PPE is required:

  • Eye and Face Protection: Always wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] Given the serious eye irritation hazard[5], a face shield should also be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific glove type and thickness. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[6][8][9] Never wear gloves outside the laboratory to prevent the spread of contamination.[6]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down. For tasks with a higher risk of splashes, consider using a chemically resistant apron.

  • Respiratory Protection: Use this compound in a well-ventilated area. If vapors or aerosols are generated, respiratory protection may be required.[5]

Prudent Laboratory Practices for Handling this compound

Adherence to good laboratory practices is non-negotiable for ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible and have been recently tested. Clear the work area of any unnecessary items and potential ignition sources such as open flames or hot surfaces.[5]

  • Aliquotting and Transfer:

    • When transferring this compound, use a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools such as a pipette with a mechanical device; never pipette by mouth.[6]

    • Grounding and bonding should be considered for large volume transfers to prevent static discharge, which could be an ignition source.[5]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[6]

    • Decontaminate all equipment and the work surface after use.

    • Properly dispose of any contaminated materials, including gloves and disposable labware, in a designated and approved waste container.[5]

Diagram 1: General Chemical Handling Workflow This diagram illustrates the logical flow of operations when handling laboratory chemicals, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Clear & Ventilate) prep_ppe->prep_area prep_safety Verify Safety Equipment (Eyewash, Shower) prep_area->prep_safety handle_transfer Transfer/Aliquot Chemical (in Fume Hood) prep_safety->handle_transfer Proceed handle_reaction Perform Experiment handle_transfer->handle_reaction post_decon Decontaminate Workspace & Equipment handle_reaction->post_decon Complete post_waste Dispose of Waste post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: A workflow for safe chemical handling in a laboratory setting.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

Table 2: Emergency First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing. If eye irritation persists, seek medical advice/attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Wash the affected area with soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and protect personnel.

Diagram 2: Spill Response Decision Tree This decision tree outlines the critical steps to take in the event of a chemical spill.

G spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Immediate Area Alert Supervisor/Safety Officer small_spill->evacuate No contain Contain Spill with Absorbent Material small_spill->contain Yes cleanup Collect Absorbed Material (Use appropriate PPE) contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert others.

  • Contain: For small, manageable spills, prevent the spread by covering with a liquid-absorbent material like Chemizorb®.[5]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.[5]

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential for maintaining the stability of this compound and ensuring a safe laboratory environment.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Container Tightly closed container.[5]Prevents contamination and potential reaction with atmospheric moisture or oxygen.
Location Store in a cool, dry, well-ventilated place.[5]Minimizes vapor pressure and potential for degradation. Good ventilation prevents the accumulation of vapors.[5]
Temperature Store at room temperature.[1][2]The product is chemically stable under standard ambient conditions.[5]
Incompatibilities Keep away from acids, bases, reducing agents, and oxidizing agents.[7]Avoids potentially hazardous chemical reactions.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[5]As a combustible liquid, it can form explosive mixtures with air upon intense heating.[5]

Disposal Considerations

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Waste Disposal: Dispose of this compound and any contaminated materials in an approved waste disposal plant.[5] Do not allow the chemical to enter drains.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

References

Methodological & Application

Dimethyl 3-oxoadipate as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Dimethyl 3-Oxoadipate: A Versatile Precursor in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound (DM3OA), a C6-dicarboxylic acid derivative, represents a highly versatile and economically significant building block in the synthesis of complex pharmaceutical molecules. Its unique structural arrangement, featuring a central ketone flanked by two ester functionalities, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive exploration of DM3OA's applications, focusing on its pivotal role in constructing key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its transformation, and illustrate its utility in the synthesis of critical drug classes, such as carbapenem antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful precursor in their synthetic endeavors.

Core Chemical Principles and Reactivity Profile

The synthetic utility of this compound is rooted in its trifunctional nature. The reactivity of the ketone and the two ester groups can be selectively harnessed to build molecular complexity.

Ketone Reduction: A Gateway to Chirality

The central ketone is the most prominent reactive handle. Its reduction to a secondary alcohol is a critical transformation, particularly for pharmaceuticals where stereochemistry dictates biological activity.

  • Achiral Reduction: Standard reducing agents like sodium borohydride (NaBH₄) can efficiently reduce the ketone to a racemic alcohol, suitable for applications where the subsequent stereochemistry is not crucial or can be resolved later.

  • Asymmetric (Chiral) Reduction: For modern pharmaceutical synthesis, creating a specific stereoisomer is paramount. Asymmetric hydrogenation or transfer hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is the preferred method. This reaction converts the prochiral ketone into a single enantiomer of the corresponding alcohol, dimethyl 3-hydroxyadipate, a high-value chiral intermediate. The choice of catalyst and conditions is critical for achieving high diastereoselectivity and enantiomeric excess (e.e.).

Intramolecular Cyclization: The Dieckmann Condensation

While DM3OA itself does not undergo a classical Dieckmann condensation due to the central ketone, its reduced or modified derivatives, such as dimethyl adipate, readily participate in this reaction. The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[1][2] This reaction is exceptionally effective for forming stable five- and six-membered rings, which are common motifs in drug molecules.[2][3]

The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic intermediate.[2][4]

Dieckmann_Condensation

Ester Group Modifications

The two methyl ester groups offer additional sites for modification through reactions such as hydrolysis to carboxylic acids, transesterification with other alcohols, or conversion to amides, further expanding the synthetic possibilities.

Application in Carbapenem Synthesis: The Case of Doripenem

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or multidrug-resistant bacterial infections.[5][6] Doripenem is a prominent member of this class, and its synthesis showcases the strategic importance of chiral intermediates derived from DM3OA.[7][8]

Synthetic Strategy Overview

The synthesis of the carbapenem core relies on the precise installation of multiple stereocenters. A key precursor for Doripenem and other 1-β-methylcarbapenems is (3S,5R)-dimethyl 3-hydroxy-5-methyladipate. While not a direct transformation of DM3OA, the synthesis of the closely related chiral building block, (R)-dimethyl 3-hydroxyadipate, via asymmetric hydrogenation of DM3OA, establishes the critical C3 stereocenter. This chiral di-ester is then elaborated to form the bicyclic β-lactam nucleus.

Doripenem_Workflow

Protocol: Asymmetric Hydrogenation of this compound

This protocol describes the catalytic asymmetric reduction to produce (R)-dimethyl 3-hydroxyadipate, a pivotal step for introducing chirality. The choice of a Ruthenium-based catalyst with a chiral ligand like BINAP is crucial for high enantioselectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound (DM3OA)≥98%Sigma-AldrichSubstrate
Dichloro(p-cymene)ruthenium(II) dimerCatalyst PrecursorStrem ChemicalsPre-catalyst
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)≥97%Acros OrganicsChiral Ligand
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificSolvent
Hydrogen (H₂) gasHigh Purity (5.0)AirgasReducing agent
Diethyl EtherAnhydrousVWRFor workup
Saturated Sodium Bicarbonate (NaHCO₃) solnACS GradeLabChemFor workup
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent
High-Pressure Autoclave/Reactor---Parr InstrumentFor hydrogenation

Experimental Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), add the dichloro(p-cymene)ruthenium(II) dimer (0.01 mol eq.) and (R)-BINAP (0.011 mol eq.) to a Schlenk flask. Add anhydrous methanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

  • Reaction Setup: To a high-pressure autoclave, add this compound (1.0 mol eq.) and anhydrous methanol.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

  • Hydrogenation: Seal the autoclave. Purge the system with H₂ gas three times to remove air. Pressurize the reactor to the desired pressure (e.g., 50-100 atm) with H₂ gas.

  • Reaction Execution: Heat the reactor to the target temperature (e.g., 50-80 °C) and stir vigorously for the required duration (typically 12-24 hours). Monitor the reaction progress by TLC or GC if possible.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Purification: Dilute the residue with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure (R)-dimethyl 3-hydroxyadipate.

Expected Outcome: This procedure typically yields the chiral alcohol with high conversion and excellent enantiomeric excess (>95% e.e.).

Application in Biotin (Vitamin H) Synthesis

Biotin is an essential B vitamin involved in a wide range of metabolic processes. While its biosynthesis in organisms involves a modified fatty acid pathway starting from pimeloyl-CoA,[9][10] chemical syntheses can leverage C6 building blocks. Adipic acid derivatives serve as common starting points for constructing the pimelic acid backbone required for biotin. DM3OA, after reduction of its ketone and subsequent deoxygenation, can be considered a functional equivalent of dimethyl adipate, which can be elaborated into the necessary C7 pimelate structure for biotin synthesis.[11]

Synthetic Strategy Overview

A plausible synthetic route involves converting an adipate derivative into a C7 pimelate derivative. This can be achieved through various carbon-extension methodologies. The resulting pimelate derivative is then subjected to a series of transformations to build the fused thiophane and ureido rings of the biotin molecule.[11]

Biotin_Synthesis_Pathway

Safety and Handling Precautions

This compound and its related reagents require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles or face shield).[12][13]

  • Handling: Use only with adequate ventilation, preferably in a chemical fume hood, to avoid breathing fumes or dust.[12][14] Wash hands thoroughly after handling. Keep away from sources of ignition.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[12][13]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

    • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration.[15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Consult a licensed professional waste disposal service.[12]

Conclusion

This compound stands out as a powerful and versatile precursor in pharmaceutical synthesis. Its trifunctional nature allows for a range of chemical transformations, most notably the asymmetric reduction to form high-value chiral building blocks. As demonstrated in the synthesis of carbapenem antibiotics, the ability to strategically introduce a stereocenter early in a synthetic sequence is invaluable. By understanding its core reactivity and employing robust protocols, researchers can effectively harness the potential of this compound to streamline the construction of complex and biologically active molecules, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dimethyl 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Dimethyl 3-Oxoadipate in Heterocyclic Chemistry

This compound, a C6-dicarboxylic acid derivative, represents a versatile and somewhat underutilized building block in the synthesis of heterocyclic compounds. Its symmetrical structure, featuring two ester functionalities and a central ketone, offers multiple reaction sites for cyclization and condensation reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound to construct a variety of heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science.

The presence of two ester groups allows for the potential formation of bis-heterocyclic structures or heterocycles with an extended functional handle for further derivatization. This guide will explore the adaptation of classical multicomponent reactions, such as the Hantzsch pyridine synthesis and the Biginelli reaction, to this specific substrate. We will delve into the mechanistic underpinnings of these transformations and provide detailed, adaptable protocols for laboratory execution.

I. Synthesis of Substituted Pyridines via Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a robust one-pot reaction that traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][2] The use of this compound in this reaction is anticipated to yield symmetrically substituted pyridines with ester-containing side chains at the 3- and 5-positions.

Mechanistic Rationale

The reaction is believed to proceed through two initial pathways that converge. One molecule of this compound undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia. These two intermediates then react via a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine ring.[3] Subsequent oxidation, which can occur in situ or as a separate step, leads to the aromatic pyridine.

Hantzsch_Mechanism cluster_cyclization Cyclization Cascade cluster_aromatization Aromatization A This compound + Aldehyde B Knoevenagel Adduct A->B Knoevenagel Condensation E Michael Addition B->E C This compound + Ammonia D Enamine C->D D->E F Cyclization/ Dehydration E->F G 1,4-Dihydropyridine F->G H Pyridine Derivative G->H Oxidation

Hantzsch-type synthesis of pyridines.
Protocol: Synthesis of Dimethyl 2,2'-(4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diacetate

Disclaimer: This protocol is an adaptation of the classical Hantzsch synthesis for this compound. Optimal conditions may require further investigation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde (10 mmol) and this compound (22 mmol, 2.2 equivalents) in absolute ethanol (50 mL).

  • Add ammonium acetate (12 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If precipitation does not occur, reduce the solvent volume under reduced pressure and add ice-cold water to induce precipitation.

  • Oxidation to Pyridine: Dissolve the crude 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent, such as a solution of nitric acid, dropwise at room temperature.

  • After the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

ParameterConditionNotes
Solvent Ethanol, MethanolProtic solvents are generally effective.
Temperature RefluxHeating is typically required to drive the reaction.
Catalyst Acetic acid (optional)A catalytic amount of acid can accelerate the reaction.
Oxidizing Agent Nitric acid, Cerium(IV) ammonium nitrate (CAN), DDQThe choice of oxidant can influence yield and purity.
Typical Yields 40-70% (estimated)Yields are highly dependent on the specific aldehyde used.

II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4][5] Employing this compound in this reaction offers a route to dihydropyrimidinones bearing a carboxymethyl-ester side chain, a functional group that can be further elaborated.

Mechanistic Insights

The reaction mechanism is acid-catalyzed and is thought to begin with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.[5]

Biginelli_Mechanism A Aldehyde + Urea B N-Acyliminium Ion A->B Acid-catalyzed Condensation D Nucleophilic Attack B->D C This compound (Enol form) C->D E Open-chain Intermediate D->E F Cyclization & Dehydration E->F G Dihydropyrimidinone F->G

Biginelli reaction for dihydropyrimidinone synthesis.
Protocol: Synthesis of Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Disclaimer: This protocol is an adaptation of the classical Biginelli reaction for this compound. Optimization of catalyst and reaction conditions is recommended.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalyst (e.g., concentrated HCl, Lewis acids like ZnCl₂)

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

  • Add ethanol (30 mL) as the solvent.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 0.1 mmol of ZnCl₂).

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure dihydropyrimidinone.

ParameterConditionNotes
Catalyst Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, FeCl₃)The choice and amount of catalyst can significantly impact reaction time and yield.
Solvent Ethanol, AcetonitrilePolar solvents are typically used.
Temperature 60-80°C (Reflux)Thermal conditions are generally required.
Reactant Ratio Aldehyde:β-ketoester:Urea (1:1:1.5)An excess of urea is often used to drive the reaction to completion.
Typical Yields 50-80% (estimated)Yields can be high, depending on the substrates and catalyst.

III. Synthesis of Substituted Pyrroles via Paal-Knorr-type Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one in a multi-step, one-pot synthesis. For instance, a double alkylation at the α-positions of this compound would generate a suitable 1,4-dicarbonyl precursor for a subsequent Paal-Knorr cyclization.

Conceptual Workflow

Paal_Knorr_Workflow A This compound B Double α-Alkylation A->B 2 eq. Alkyl Halide, Base C 1,4-Dicarbonyl Precursor B->C D Paal-Knorr Cyclization (+ Amine/Ammonia) C->D E Substituted Pyrrole D->E

Conceptual workflow for pyrrole synthesis.
Protocol: Two-Step, One-Pot Synthesis of a Substituted Pyrrole

Disclaimer: This is a theoretical protocol that requires experimental validation. The choice of base and alkylating agent is critical and may require significant optimization.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride, LDA)

  • α-Halo ketone (e.g., chloroacetone)

  • Primary amine (e.g., aniline) or Ammonium acetate

  • Anhydrous THF

  • Glacial acetic acid

Procedure:

  • Formation of the 1,4-Dicarbonyl Precursor:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend a strong base (e.g., NaH, 2.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C and add this compound (1 equivalent) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the solution back to 0°C and add the α-halo ketone (2.2 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Paal-Knorr Cyclization:

    • To the crude reaction mixture containing the 1,4-dicarbonyl precursor, add the primary amine or ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude pyrrole derivative by column chromatography.

Conclusion and Future Outlook

This compound serves as a promising, though currently under-explored, platform for the synthesis of diverse heterocyclic systems. This application note provides a foundational framework for adapting well-established multicomponent reactions to this versatile C6 building block. The resulting heterocyclic products, with their unique substitution patterns and functional handles, are of significant interest for applications in drug discovery and materials science. Further research is warranted to fully explore the scope and optimize the reaction conditions for the synthesis of pyridines, pyrimidines, pyrroles, and other heterocyclic scaffolds from this compound. The protocols provided herein serve as a starting point for such investigations.

References

Application Note: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of methyl 2-oxocyclopentanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The methodology centers on the Dieckmann condensation, an intramolecular cyclization of dimethyl 3-oxoadipate. This application note details the underlying chemical principles, a step-by-step experimental procedure, and the necessary characterization techniques to ensure the synthesis of a high-purity final product. The Dieckmann condensation is a robust and reliable method for the formation of five- and six-membered rings, making it a cornerstone reaction in the synthesis of various carbocyclic structures.[1][2][3]

Introduction: The Dieckmann Condensation

The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of a diester to form a β-keto ester.[2][3][4] Discovered by the German chemist Walter Dieckmann, this reaction is mechanistically analogous to the intermolecular Claisen condensation.[2][3][5] The driving force behind the reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[6][7]

The reaction is particularly efficient for the synthesis of sterically favored five- and six-membered rings.[1][2][3] In the context of this protocol, this compound, a 1,6-diester, undergoes intramolecular condensation to yield the five-membered ring of methyl 2-oxocyclopentanecarboxylate.[1] This product serves as a critical building block in the synthesis of a wide array of more complex molecules, including prostaglandins, and various therapeutic agents.[8]

Mechanistic Overview

The Dieckmann condensation of this compound proceeds through the following key steps:

  • Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.[1][3][4][9]

  • Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[1][4][9][10]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group (methoxide in this case) to form the cyclic β-keto ester.[1][9][10]

  • Deprotonation of the β-keto Ester: The newly formed β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates this position to form a resonance-stabilized enolate. This step is crucial as it drives the reaction equilibrium towards the product.[6][9][11][12]

  • Acidic Workup: A final acidic workup step is necessary to protonate the enolate, yielding the neutral methyl 2-oxocyclopentanecarboxylate product.[1][9][11]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥95%Major Chemical Supplier13447-83-3
Sodium Methoxide≥95%Major Chemical Supplier124-41-4
TolueneAnhydrousMajor Chemical Supplier108-88-3
MethanolAnhydrousMajor Chemical Supplier67-56-1
Hydrochloric Acid1 M (aqueous)Major Chemical Supplier7647-01-0
Diethyl EtherAnhydrousMajor Chemical Supplier60-29-7
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Brine (Saturated Sodium Chloride Solution)Laboratory PreparedN/AN/A
Anhydrous Magnesium Sulfate≥97%Major Chemical Supplier7487-88-9
Apparatus
  • Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Step-by-Step Procedure

Reaction Setup and Execution:

  • Preparation of the Base: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (100 mL). Carefully add sodium methoxide (5.4 g, 0.1 mol) to the toluene with stirring.

    • Rationale: Anhydrous conditions are critical to prevent the quenching of the strong base and the hydrolysis of the ester starting material and product. Toluene is a suitable solvent that is inert under these reaction conditions.[10]

  • Addition of the Diester: In a dropping funnel, dissolve this compound (18.8 g, 0.1 mol) in anhydrous toluene (50 mL). Add the diester solution dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes.

    • Rationale: A slow, controlled addition of the diester helps to manage any exothermicity of the reaction and ensures efficient mixing.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring for 2 hours.

    • Rationale: Heating the reaction provides the necessary activation energy for the condensation to proceed at a reasonable rate. The reflux ensures that the reaction temperature remains constant.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Workup and Purification:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 1 M hydrochloric acid (HCl) with stirring until the mixture is acidic (pH ~2-3).

    • Rationale: The acidic workup is essential to neutralize the excess sodium methoxide and to protonate the enolate of the β-keto ester, yielding the final neutral product.[1][9][11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

    • Rationale: Diethyl ether is a common extraction solvent for organic compounds. Multiple extractions ensure a more complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Rationale: The sodium bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water from the organic solution. The rotary evaporator efficiently removes the volatile solvent to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-oxocyclopentanecarboxylate. The boiling point is approximately 105 °C at 19 mmHg.[13]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start This compound + Sodium Methoxide in Toluene reflux Reflux at 110°C (2 hours) start->reflux Intramolecular Condensation quench Acidic Quench (1M HCl) reflux->quench extract Extraction (Diethyl Ether) quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Vacuum Distillation dry->purify end_product Pure Methyl 2-oxocyclopentanecarboxylate purify->end_product

Caption: Experimental workflow for the Dieckmann condensation of this compound.

Expected Results and Characterization

The expected product, methyl 2-oxocyclopentanecarboxylate, is a colorless to pale yellow liquid. The yield of the reaction is typically in the range of 70-80% after purification.

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methoxy group, the cyclopentanone ring protons, and the methine proton adjacent to the ester.

    • ¹³C NMR will show distinct signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, and the carbons of the cyclopentanone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1750 cm⁻¹) and the ester (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (142.15 g/mol ).[13]

Safety Precautions

  • Sodium methoxide is a corrosive and flammable solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene and diethyl ether are flammable solvents. Work in a well-ventilated area away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC.
Wet reagents or solventsEnsure all reagents and glassware are thoroughly dried before use.
Insufficient baseUse at least one equivalent of a strong base.
Formation of side productsIntermolecular Claisen condensationMaintain a dilute solution of the diester during addition to favor the intramolecular reaction.
Hydrolysis of the esterEnsure anhydrous conditions throughout the reaction.

Conclusion

The Dieckmann condensation provides an efficient and reliable method for the synthesis of methyl 2-oxocyclopentanecarboxylate from this compound. By following this detailed protocol and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable intermediate for a variety of applications in organic and medicinal chemistry. The key to a successful synthesis lies in maintaining anhydrous conditions and performing a careful acidic workup to isolate the final product.

References

Application Notes and Protocols: The Strategic Role of Dimethyl 3-Oxoadipate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dimethyl 3-Oxoadipate as a Precursor in Agrochemical Synthesis

This compound, a β-keto ester, is a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of modern agrochemicals. Its unique structural features, including two ester functionalities and a reactive methylene group, allow for a wide range of chemical transformations. This makes it an attractive starting material for the development of novel fungicides, herbicides, and plant growth regulators. The strategic placement of functional groups in this compound enables the construction of complex molecular architectures with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the development of agrochemical agents, with a focus on the synthesis of pyrimidine and pyridone derivatives.

Core Applications in Agrochemical Scaffolds

The primary application of this compound in agrochemical development lies in its utility as a precursor for the synthesis of various heterocyclic systems. Two prominent examples are pyrimidines and pyridones, which are classes of compounds well-represented in commercial agrochemicals.

  • Pyrimidine Derivatives: Pyrimidines are a critical class of N-heterocycles with a broad spectrum of biological activities, including herbicidal and fungicidal properties. The synthesis of substituted pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative. This compound, with its β-keto ester moiety, is an ideal candidate for this transformation.

  • Pyridone Derivatives: Pyridone and its derivatives are another important class of heterocyclic compounds with applications in agriculture, including as herbicides and plant growth regulators.[1][2] The synthesis of pyridones can be achieved through various condensation reactions involving β-dicarbonyl compounds.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine Derivatives from this compound

This protocol details the synthesis of a 2-amino-4,6-dihydroxypyrimidine derivative, a key intermediate for various agrochemicals, via the cyclocondensation of this compound with guanidine hydrochloride. This reaction is a well-established method for the formation of the pyrimidine ring.[3][4][5]

Reaction Principle:

The reaction proceeds via a base-catalyzed condensation of the β-keto ester (this compound) with guanidine. The nucleophilic nitrogen atoms of guanidine attack the electrophilic carbonyl carbons of the ester and ketone groups in this compound, leading to cyclization and the formation of the stable pyrimidine ring. Sodium methoxide is used as a strong base to deprotonate the guanidine hydrochloride and to facilitate the condensation reaction.

Experimental Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Start reagents Combine Guanidine HCl and Sodium Methoxide in Methanol start->reagents stir1 Stir for 15 min reagents->stir1 add_dmoa Slowly add This compound stir1->add_dmoa reflux Reflux for 4-6 hours add_dmoa->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Methanol (Reduced Pressure) cool->evaporate dissolve Dissolve residue in minimum hot water evaporate->dissolve acidify Acidify with 10% HCl to pH 6-7 dissolve->acidify precipitate Precipitate Forms acidify->precipitate filter Filter the solid precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry product 2-Amino-4,6-dihydroxypyrimidine derivative dry->product cluster_pathway Conceptual Pathway to Pyridone Derivatives start This compound intramolecular_condensation Intramolecular Condensation (e.g., Dieckmann) start->intramolecular_condensation cyclic_keto_ester Cyclic β-keto ester intermediate intramolecular_condensation->cyclic_keto_ester reaction_ammonia Reaction with Ammonia or primary amine cyclic_keto_ester->reaction_ammonia pyridone_core 4-Hydroxy-2-pyridone derivative reaction_ammonia->pyridone_core

References

Application Notes & Protocols: Dimethyl 3-Oxoadipate as a Versatile C6 Building Block for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction:

Dimethyl 3-oxoadipate is a commercially available and highly versatile six-carbon building block that has found significant utility in the stereocontrolled synthesis of complex molecular architectures. Its unique structural arrangement, featuring a central ketone flanked by two ester functionalities, provides a rich platform for a diverse array of chemical transformations. This symmetrical scaffold is primed for cyclization reactions, most notably the Dieckmann condensation, which efficiently generates five-membered carbocyclic rings. The resulting cyclic β-keto ester is a cornerstone intermediate, readily amenable to further functionalization through alkylation, Michael additions, and annulation strategies. This application note provides an in-depth guide to the strategic application of this compound in natural product synthesis, complete with detailed mechanistic insights, step-by-step protocols, and illustrative case studies.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthetic power of this compound stems from its ability to undergo a predictable and high-yielding intramolecular cyclization, setting the stage for subsequent complexity-building reactions.

The Dieckmann Condensation: Gateway to Carbocyclic Cores

The most fundamental transformation of this compound is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] This base-catalyzed reaction is a powerful method for forming 5- and 6-membered rings, which are prevalent motifs in a vast number of natural products.[2][3][4]

Mechanism: The reaction is initiated by the deprotonation of an α-carbon by a strong base, typically a sodium alkoxide, to form an enolate.[2][3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[5] This intramolecular cyclization forms a tetrahedral intermediate, which subsequently collapses to expel an alkoxide leaving group, yielding a cyclic β-keto ester. Due to the high acidity of the proton situated between the two carbonyl groups, the product is readily deprotonated by the alkoxide base. A final acidic workup is therefore required to neutralize the reaction and furnish the final product.[5]

Dieckmann_Condensation Start This compound Base 1. NaOMe, MeOH Enolate Enolate Intermediate Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate Elimination of MeO- Acid 2. H3O+ Final_Product Methyl 2-oxocyclopentane-1-carboxylate Base->Enolate Deprotonation Acid->Final_Product Protonation

Caption: Mechanism of the Dieckmann Condensation.

Causality in Experimental Design: The choice of base and solvent is critical for the success of the Dieckmann condensation. Using sodium methoxide (NaOMe) in methanol (MeOH) as the solvent is standard practice. This prevents transesterification, a potential side reaction where the solvent could act as a nucleophile and exchange with the ester's alkoxy group, which would lead to a mixture of products.[4][5]

Post-Condensation Functionalization: Building Molecular Complexity

The true synthetic utility of this compound is realized in the reactions that follow the initial cyclization. The resulting methyl 2-oxocyclopentane-1-carboxylate is a versatile intermediate for a variety of carbon-carbon bond-forming reactions.

Workflow: Dieckmann Condensation followed by Michael Addition

A common and powerful sequence involves the Dieckmann condensation followed by a Michael addition. The cyclic β-keto ester can be deprotonated again to form a soft, stabilized enolate, which is an excellent nucleophile for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This strategy allows for the controlled introduction of complex side chains.

Workflow_Dieckmann_Michael A This compound B Methyl 2-oxocyclopentane- 1-carboxylate A->B Dieckmann Condensation (NaOMe, MeOH) C Enolate of β-Keto Ester B->C Deprotonation (Base) E Michael Adduct (Alkylated Product) C->E Michael Addition D α,β-Unsaturated Ketone (Michael Acceptor) D->E Michael Addition

Caption: Synthetic workflow from this compound.

This two-step sequence is fundamental to building polycyclic systems, as seen in the initial steps of a Robinson annulation, a classic method for constructing six-membered rings onto existing ring systems, which is invaluable in steroid and terpenoid synthesis.

Part 2: Case Study - The Woodward Synthesis of Strychnine

The total synthesis of strychnine, a highly complex alkaloid, is a landmark achievement in organic chemistry. A key step in R.B. Woodward's classic 1954 synthesis showcases the strategic application of the Dieckmann condensation to construct a critical five-membered ring within the molecule's intricate framework.[6]

In this synthesis, a diester intermediate was subjected to sodium methoxide in refluxing methanol to induce the Dieckmann condensation.[6] This transformation was crucial for forging the carbocyclic ring E of the strychnine core, setting the stereochemistry for subsequent steps.

Reaction Step Reagents and Conditions Solvent Time Yield Reference
Dieckmann CondensationNaOMeMethanol (MeOH)20 min (Reflux)88%Woodward, R. B. et al. (1954)[6]

This example underscores the efficiency and reliability of the Dieckmann condensation in the context of a complex, multi-step synthesis, demonstrating its power to create key structural motifs with high yield.

Part 3: Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations discussed. These are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate via Dieckmann Condensation

This protocol details the intramolecular cyclization of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₈H₁₂O₅188.1810.0 g0.053
Sodium MethoxideCH₃ONa54.023.16 g0.058
Anhydrous MethanolCH₃OH32.0450 mL-
6M Hydrochloric AcidHCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Saturated NaCl (brine)NaCl58.44For washing-
Anhydrous MgSO₄MgSO₄120.37For drying-

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to exclude moisture.

  • Reagent Addition: To the flask, add anhydrous methanol (50 mL) followed by the portion-wise addition of sodium methoxide (3.16 g). Caution: Sodium methoxide is corrosive and moisture-sensitive. Handle in a fume hood. Stir until the sodium methoxide has completely dissolved.

  • Substrate Addition: Add this compound (10.0 g) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the solution is acidic (pH ~2-3).

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl (brine) (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield methyl 2-oxocyclopentane-1-carboxylate as a colorless oil.

Protocol 2: Michael Addition to Methyl 2-oxocyclopentane-1-carboxylate

This protocol describes the alkylation of the Dieckmann product with methyl vinyl ketone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2-oxocyclopentane-1-carboxylateC₇H₁₀O₃142.155.0 g0.035
Sodium MethoxideCH₃ONa54.021.90 g0.035
Methyl Vinyl Ketone (MVK)C₄H₆O70.092.70 g0.038
Anhydrous MethanolCH₃OH32.0440 mL-
Saturated NH₄ClNH₄Cl53.49For quenching-
Ethyl AcetateC₄H₈O₂88.11For extraction-

Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-oxocyclopentane-1-carboxylate (5.0 g) in anhydrous methanol (20 mL).

  • Base Addition: Prepare a solution of sodium methoxide (1.90 g) in anhydrous methanol (20 mL) and add it to the reaction flask. Stir for 15 minutes at room temperature to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Cool the mixture to 0 °C. Add methyl vinyl ketone (2.70 g) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Robinson_Annulation Start Cyclic β-Keto Ester (from Dieckmann Condensation) Michael_Adduct Michael Adduct Start->Michael_Adduct 1. Base 2. Michael Acceptor Enolate_Aldol Enolate for Aldol Michael_Adduct->Enolate_Aldol Base Cyclized_Product Aldol Adduct Enolate_Aldol->Cyclized_Product Intramolecular Aldol Addition Final_Product α,β-Unsaturated Ketone (Annulated Product) Cyclized_Product->Final_Product Dehydration

Caption: The Robinson Annulation Sequence.

Conclusion

This compound is an exemplary building block in organic synthesis, offering a straightforward and efficient entry point to carbocyclic systems that form the core of many biologically active natural products. Mastery of its primary transformation, the Dieckmann condensation, and subsequent functionalization reactions provides chemists with a powerful toolset for the construction of complex molecular targets. The protocols and strategies outlined in this document serve as a robust foundation for researchers aiming to leverage the synthetic potential of this invaluable C6 synthon.

References

Application Note & Protocol: Strategic Alkylation of Dimethyl 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The alkylation of β-keto esters such as dimethyl 3-oxoadipate is a cornerstone transformation in organic synthesis, enabling the construction of complex carbon skeletons essential for pharmaceutical and materials science applications. This guide provides a comprehensive, step-by-step protocol for the successful α-alkylation of this compound. We delve into the underlying mechanistic principles, explain the critical role of reagent and condition selection, and offer a robust framework for reaction execution, monitoring, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to master this versatile synthetic tool.

Introduction: The Synthetic Utility of β-Keto Esters

This compound is a valuable C6 building block characterized by a β-keto ester moiety. The protons on the carbon alpha (α) to both carbonyl groups (C2) exhibit significant acidity (pKa ≈ 11 in DMSO), a consequence of the powerful resonance stabilization of the resulting conjugate base, the enolate.[1] This enhanced acidity allows for facile deprotonation under moderately basic conditions, generating a potent carbon nucleophile that is central to a wide range of C-C bond-forming reactions.

The alkylation of this enolate, typically via an SN2 reaction with an alkyl halide, provides a direct route to substituted 3-oxoadipate derivatives.[2][3] These products are versatile intermediates that can be further elaborated, for instance, through hydrolysis and decarboxylation to yield substituted ketones, a strategy analogous to the well-known acetoacetic ester synthesis.[3][4]

Reaction Mechanism and Controlling Factors

The alkylation proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution. Understanding and controlling this process is key to achieving high yields and selectivity.

Step 1: Enolate Formation

A base is used to abstract an acidic α-proton from this compound, creating a resonance-stabilized enolate anion. The negative charge is delocalized across the α-carbon and the two adjacent oxygen atoms.

Step 2: Nucleophilic Attack (Alkylation)

The enolate, acting as a nucleophile, attacks an electrophilic alkylating agent (e.g., an alkyl halide). The reaction is typically an SN2 displacement, where the enolate's α-carbon attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., Br⁻, I⁻).[3]

Alkylation Mechanism start This compound enolate Resonance-Stabilized Enolate start->enolate + B⁻ (Deprotonation) product α-Alkylated Product enolate->product + R-X (SN2 Attack) byproduct1 H-B enolate->byproduct1 byproduct2 Halide (X⁻) product->byproduct2 base Base (B⁻) alkyl_halide Alkyl Halide (R-X)

Caption: General mechanism for the alkylation of this compound.

Critical Consideration: C- vs. O-Alkylation

The enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation).[5] For the synthesis of substituted ketones, C-alkylation is the desired pathway.

  • C-Alkylation (Desired): Generally favored under conditions that promote thermodynamic control. Softer electrophiles, such as alkyl iodides and bromides, tend to react preferentially at the "softer" carbon center.[6]

  • O-Alkylation (Side-Reaction): Can become significant with "harder" electrophiles (e.g., silyl chlorides, alkyl sulfates) or under conditions that favor kinetic control.[5][7]

Careful selection of the base, solvent, and alkylating agent is crucial to maximize the yield of the C-alkylated product.

Materials and Equipment

Reagents & SolventsGradeSupplier Example
This compound≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)≥98%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or balloon filled with an inert gas (Nitrogen or Argon)

  • Magnetic stir plate with cooling capabilities (ice bath)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum backing with F₂₅₄ indicator)

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere. Mineral oil dispersion should be washed with dry hexanes before use if precise stoichiometry is required.

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Alkylating Agents: Many alkylating agents, like benzyl bromide, are lachrymatory and toxic.[8][9] Always handle them in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

This protocol details the mono-benzylation of this compound as a representative example.

Caption: Experimental workflow for the alkylation of this compound.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (NaH, 60% dispersion, 0.44 g, 11.0 mmol, 1.1 equiv.).

    • Seal the flask with a septum and purge with inert gas (N₂ or Ar).

    • Optional but recommended: Carefully wash the NaH dispersion three times with anhydrous hexanes (3 x 5 mL) via cannula to remove the mineral oil, decanting the hexanes each time. Dry the resulting grey powder under a stream of inert gas.

    • Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation:

    • In a separate flask, dissolve this compound (1.74 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

    • Using a syringe, add the this compound solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

    • Causality: Slow addition is crucial to control the evolution of hydrogen gas, which is a byproduct of the deprotonation.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Add benzyl bromide (1.88 g, 1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the enolate solution at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to neutralize any remaining NaH and the enolate.

    • Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (50 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1).

    • Combine the fractions containing the pure product and concentrate to yield the final product as a colorless or pale yellow oil.

Product Characterization

Unambiguous identification of the mono-alkylated product is crucial and can be achieved by comparing its spectroscopic data with that of the starting material.[10]

Spectroscopic DataThis compound (Starting Material)Dimethyl 2-benzyl-3-oxoadipate (Product)
¹H NMR ~3.5 ppm (s, 2H, α-CH₂)Signal Absent. Appearance of ~3.9 ppm (t, 1H, α-CH) and signals for the benzyl group (~3.2 ppm, d, 2H, benzylic CH₂; ~7.3 ppm, m, 5H, Ar-H).
¹³C NMR ~48 ppm (α-CH₂)Signal Absent. Appearance of ~58 ppm (α-CH) and new signals for the benzyl group.
IR (cm⁻¹) ~1745 (ester C=O), ~1720 (ketone C=O)Similar C=O stretches, may shift slightly.
Mass Spec (m/z) [M+H]⁺ = 175.06[M+H]⁺ = 265.11

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive base (NaH exposed to air/moisture). Insufficient reaction time. Impure/wet solvent or reagents.Use fresh NaH or wash it properly. Ensure all glassware is flame-dried and solvents are anhydrous. Extend reaction time and monitor by TLC.
Di-alkylation Product Formed Use of >1.0 equivalent of base and/or alkylating agent. Reaction run for too long at elevated temperature.Use stoichiometric amounts (1.0-1.1 equiv.) of base and alkylating agent. Monitor the reaction closely and quench once the starting material is consumed.
Significant O-Alkylation Use of a "hard" alkylating agent. Use of a polar aprotic solvent like DMSO or HMPA that solvates the cation, creating a "naked" enolate.Use softer alkyl halides (R-I > R-Br > R-Cl). Use a less polar solvent like THF that encourages ion-pairing.
Hydrolysis of Ester Presence of water during workup or reaction. Using a nucleophilic base like NaOH or NaOEt can lead to saponification.[1]Ensure anhydrous conditions. Use a non-nucleophilic base like NaH or LDA. Quench carefully with a mild acid source like NH₄Cl.

References

Application Notes and Protocols: Dimethyl 3-oxoadipate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Monomer

In the continuous quest for novel polymeric materials with tailored functionalities, the exploration of versatile building blocks is paramount. Dimethyl 3-oxoadipate, a molecule possessing both diester and ketone functionalities, presents a compelling platform for the synthesis of advanced polymers. Its unique structure opens avenues for creating ketone-functionalized polyesters and for serving as a reactive crosslinking agent, enabling the development of materials with tunable properties for applications ranging from drug delivery to advanced coatings.

This technical guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry. We will delve into its use as a co-monomer in polyester synthesis to introduce a reactive ketone group into the polymer backbone. Furthermore, we will detail its application as a crosslinking agent for polymers bearing ketone-reactive functionalities. The protocols outlined herein are designed to be self-validating, with explanations grounded in established principles of polymer chemistry to guide researchers in this innovative area.

Part 1: this compound as a Functional Monomer for Ketone-Functionalized Polyesters

The incorporation of ketone groups into a polymer backbone provides a versatile handle for subsequent modifications, such as crosslinking, grafting, or the attachment of bioactive molecules. This compound can be seamlessly integrated into polyester synthesis through polycondensation reactions with various diols.

Causality of Experimental Choices

The synthesis of polyesters from diesters and diols is a well-established step-growth polymerization. The selection of a suitable catalyst, typically a metal alkoxide or acetate, is crucial for achieving high molecular weight polymers by accelerating the transesterification reaction. The reaction is driven to completion by the removal of the methanol byproduct, typically through the application of a vacuum at elevated temperatures. The stoichiometry of the monomers is critical; a precise 1:1 molar ratio of the di-ester (including this compound) to the diol is essential for achieving high degrees of polymerization.

Experimental Workflow: Polyester Synthesis

G cluster_0 Monomer Preparation & Charging cluster_1 Polycondensation Reaction cluster_2 Polymer Isolation & Characterization Monomers This compound + Diol (e.g., 1,6-hexanediol) Catalyst Catalyst Addition (e.g., Ti(OBu)4) Monomers->Catalyst Step1 Initial Transesterification (N2 atmosphere, 160-180°C) Catalyst->Step1 Step2 High Vacuum Polycondensation (200-220°C, <1 Torr) Step1->Step2 Removal of Methanol Isolation Cooling and Dissolution (e.g., in Chloroform) Step2->Isolation Purification Precipitation (e.g., in cold Methanol) Isolation->Purification Drying Vacuum Drying Purification->Drying Characterization Analysis (NMR, GPC, DSC) Drying->Characterization

Caption: Workflow for the synthesis of ketone-functionalized polyester.

Detailed Protocol: Synthesis of a Ketone-Functionalized Copolyester

This protocol describes the synthesis of a copolyester from dimethyl adipate, this compound, and 1,6-hexanediol.

Materials:

  • Dimethyl adipate

  • This compound

  • 1,6-hexanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Schlenk line or similar inert atmosphere setup.

Procedure:

  • Monomer Charging: In a flame-dried three-necked flask, charge dimethyl adipate (e.g., 0.9 mol), this compound (e.g., 0.1 mol), and 1,6-hexanediol (1.0 mol). This creates a 10 mol% incorporation of the ketone functionality.

  • Catalyst Addition: Add the catalyst, for instance, titanium(IV) butoxide (0.05-0.1 mol% relative to the total di-ester amount), to the monomer mixture.

  • Initial Transesterification: Under a gentle stream of nitrogen, heat the mixture to 160-180°C with constant stirring. Methanol will begin to distill off. Continue this step for 2-4 hours or until the majority of the methanol has been collected.

  • Polycondensation under Vacuum: Gradually increase the temperature to 200-220°C while slowly applying a vacuum. Over the course of 1-2 hours, reduce the pressure to below 1 Torr to facilitate the removal of the remaining methanol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly. Maintain these conditions for an additional 4-6 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent like chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: The structure and properties of the resulting ketone-functionalized polyester can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) for thermal analysis.

Quantitative Data Summary:

PropertyExpected ValueAnalytical Method
Molar Mass (Mn)10,000 - 30,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temp. (Tg)Varies with compositionDSC
Melting Temperature (Tm)Varies with compositionDSC

Part 2: this compound as a Crosslinking Agent

The ketone group in this compound is a reactive site that can be exploited for the crosslinking of polymers containing complementary functional groups. This is particularly useful for creating thermosetting resins or hydrogels with enhanced mechanical properties and solvent resistance. The reaction of ketones with hydrazide groups to form stable hydrazone linkages is a common and efficient crosslinking chemistry.[1]

Causality of Experimental Choices

Hydrazone bond formation is a dynamic covalent reaction that proceeds readily under mild conditions, often without the need for a catalyst. The reaction is reversible, which can be advantageous for creating self-healing materials. The stoichiometry between the ketone groups of the crosslinker and the hydrazide groups on the polymer backbone will determine the crosslinking density and, consequently, the final properties of the material. A solvent system that can dissolve both the polymer and the crosslinker is essential for a homogeneous reaction.

Experimental Workflow: Crosslinking of a Hydrazide-Functionalized Polymer

G cluster_0 Component Preparation cluster_1 Crosslinking Reaction cluster_2 Material Characterization PolymerSol Dissolve Hydrazide-Functionalized Polymer in Solvent Mixing Mix Polymer and Crosslinker Solutions PolymerSol->Mixing CrosslinkerSol Dissolve this compound in Solvent CrosslinkerSol->Mixing Curing Cure at Elevated Temperature (e.g., 60-80°C) Mixing->Curing Hydrazone Formation Gelation Observe Gel Formation Curing->Gelation Swelling Swelling Studies Gelation->Swelling Mechanical Mechanical Testing Swelling->Mechanical

Caption: Workflow for crosslinking with this compound.

Detailed Protocol: Crosslinking of Poly(acrylic acid hydrazide)

This protocol outlines the crosslinking of a pre-synthesized hydrazide-functionalized polymer with this compound.

Materials:

  • Poly(acrylic acid hydrazide) (or another polymer with pendant hydrazide groups)

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Molds for casting films or gels

Equipment:

  • Vials or beakers for mixing

  • Magnetic stirrer and stir bar

  • Oven with temperature control

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the hydrazide-functionalized polymer in DMSO (e.g., 10 wt%). Stir until the polymer is fully dissolved.

  • Crosslinker Solution Preparation: Prepare a separate solution of this compound in DMSO. The amount of crosslinker should be calculated to achieve the desired molar ratio of ketone groups to hydrazide groups (e.g., 1:2, 1:1, or 2:1).

  • Mixing and Casting: Add the crosslinker solution to the polymer solution and mix thoroughly for several minutes. Pour the homogeneous mixture into a mold.

  • Curing: Place the mold in an oven at 60-80°C. The time required for curing will depend on the concentration and stoichiometry, but gelation can often be observed within a few hours. Cure until a stable, crosslinked material is formed.

  • Characterization: The crosslinked material can be characterized by swelling studies in various solvents to determine the crosslink density. The formation of the hydrazone linkage can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. The mechanical properties can be evaluated by tensile testing or rheometry.

Quantitative Data Summary:

PropertyExpected OutcomeAnalytical Method
Gel Content>90%Soxhlet Extraction
Swelling RatioInversely proportional to crosslinker amountGravimetric Analysis
Mechanical StrengthIncreases with crosslinker amountTensile Testing/Rheometry

Trustworthiness and Self-Validation

The protocols described are based on fundamental and widely practiced polymerization and crosslinking reactions. The successful synthesis of a high molecular weight polyester in the first protocol can be validated by the significant increase in viscosity and the characterization data from GPC and NMR. For the crosslinking protocol, the formation of an insoluble gel is a clear indicator of successful crosslinking. The degree of crosslinking can be quantified and correlated with the initial stoichiometry of the reactants, providing a self-validating system.

Conclusion

This compound is a promising, yet underutilized, building block in polymer chemistry. Its dual functionality as both a di-ester and a ketone opens up a wide design space for the creation of functional and crosslinked polymers. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile molecule. By leveraging the principles of polycondensation and ketone-based crosslinking, novel materials with tailored properties can be developed for a variety of advanced applications.

References

Application Notes & Protocols: Biocatalytic Valorization of Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 3-oxoadipate (DMA) is a prochiral keto-diester with significant potential as a versatile building block in synthetic organic chemistry. Its symmetrical structure, equipped with multiple reactive sites—a central ketone and two ester functionalities—makes it an ideal substrate for biocatalytic transformations. This guide provides an in-depth exploration of enzymatic strategies for the stereoselective modification of DMA, yielding high-value chiral synthons crucial for the pharmaceutical and fine chemical industries. We will detail field-proven protocols for asymmetric ketone reduction and enantioselective ester hydrolysis, explain the causality behind experimental choices, and present workflows for process optimization.

Introduction: The Strategic Value of this compound in Biocatalysis

Modern drug development and chemical synthesis demand efficient access to enantiomerically pure molecules.[1] Chemo-enzymatic strategies, which merge the precision of biocatalysts with the practicality of chemical synthesis, have emerged as a powerful approach to meet this demand.[2][3][4] this compound stands out as a readily accessible and economically viable starting material. The prochiral nature of DMA allows for desymmetrization reactions, where a single enzymatic step can generate two new stereocenters, offering a significant increase in molecular complexity and value.

The two primary avenues for the biocatalytic transformation of DMA are:

  • Asymmetric Reduction: The reduction of the C3 ketone to a secondary alcohol, creating a chiral hydroxy-diester. This transformation is typically achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

  • Enantioselective Hydrolysis: The selective hydrolysis of one of the two methyl ester groups to a carboxylic acid, creating a chiral monoester-monoacid. This desymmetrization is effectively catalyzed by hydrolases, particularly lipases and esterases.

This document serves as a practical guide for researchers to harness these enzymatic reactions, providing both foundational principles and detailed, actionable protocols.

Asymmetric Bioreduction of the Ketone Moiety

Principle of Biocatalytic Ketone Reduction

The stereoselective reduction of a prochiral ketone is one of the most reliable and widely used transformations in biocatalysis.[5] This reaction is catalyzed by oxidoreductases (EC 1.1), specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. The enzyme's three-dimensional active site precisely orients the substrate relative to the cofactor, ensuring the hydride is delivered to one specific face of the ketone (either re or si), resulting in the formation of a single alcohol enantiomer.

A critical aspect of any preparative-scale bioreduction is the regeneration of the expensive nicotinamide cofactor. The cofactor is consumed stoichiometrically in the reaction. To make the process economically viable, a secondary enzyme and a cheap sacrificial substrate are used to continuously regenerate the reduced cofactor (NADH or NADPH) from its oxidized form (NAD⁺ or NADP⁺). Common regeneration systems include glucose/glucose dehydrogenase (GDH) and formate/formate dehydrogenase (FDH).[6][7]

Experimental Protocols

Rationale: A preliminary screen of a diverse panel of KREDs is essential to identify an enzyme with high activity and the desired stereoselectivity (either (R) or (S)) for DMA.

Materials:

  • This compound (DMA)

  • KRED Screening Kit (e.g., from Codexis, Johnson Matthey)

  • NADP⁺ and/or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • 96-well microtiter plates

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • HPLC or GC with a chiral column for analysis

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, cofactor (e.g., 1 mM NADP⁺), glucose (e.g., 100 mM), and GDH (e.g., 2 U/mL).

  • Prepare Substrate Solution: Prepare a 100 mM stock solution of DMA in DMSO.

  • Set up Reactions: In each well of a 96-well plate, add 190 µL of the Master Mix.

  • Add Enzyme: To each well, add a small amount (e.g., 1-2 mg) of a different lyophilized KRED from the screening panel. Include a negative control well with no KRED.

  • Initiate Reaction: Add 10 µL of the DMA stock solution to each well for a final substrate concentration of 5 mM.

  • Incubate: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up: Quench the reaction by adding 200 µL of ethyl acetate to each well. Mix thoroughly, then centrifuge the plate to separate the layers.

  • Analysis: Carefully transfer the organic layer to a new plate or vials containing a small amount of anhydrous sodium sulfate. Analyze the samples by chiral HPLC or GC to determine the percentage conversion and the enantiomeric excess (e.e.) of the resulting dimethyl 3-hydroxyadipate.

Data Presentation

Table 1: Representative KRED Screening Results for DMA Reduction

KRED IDCofactorConversion (%)Product EnantiomerEnantiomeric Excess (e.e., %)
KRED-007NADPH98(S)>99
KRED-024NADPH85(R)92
KRED-112NADH>99(R)>99
KRED-130NADH65(S)88
ControlN/A<1N/AN/A

Visualization: KRED Screening Workflow

KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Cofactor, GDH, Glucose) Dispense Dispense Master Mix MasterMix->Dispense Substrate Prepare DMA Stock Solution AddSubstrate Initiate with DMA Substrate->AddSubstrate AddEnzyme Add KREDs (1 per well) Dispense->AddEnzyme AddEnzyme->AddSubstrate Incubate Incubate (30°C, 24h) AddSubstrate->Incubate Workup Quench & Extract (Ethyl Acetate) Incubate->Workup Analysis Chiral HPLC/GC Analysis Workup->Analysis Results Determine Conversion & e.e. Analysis->Results

Caption: Workflow for high-throughput screening of a KRED library.

Enantioselective Hydrolysis of the Diester

Principle of Enzymatic Desymmetrization

The desymmetrization of prochiral diesters is a classic application of hydrolases (EC 3.1), particularly lipases and esterases.[8] These enzymes possess a chiral active site, typically featuring a catalytic triad (e.g., Ser-His-Asp), which can differentiate between the two enantiotopic ester groups of a substrate like DMA. One ester group fits preferentially into the active site and undergoes hydrolysis, while the other is sterically or electronically disfavored. This results in the formation of a chiral monoester-monoacid.

Candida antarctica Lipase B (CAL-B), often immobilized on a macroporous acrylic resin (Novozym® 435), is a remarkably robust and versatile biocatalyst for this type of transformation due to its broad substrate tolerance and high enantioselectivity.[9][10][11] The reaction is typically performed in an aqueous buffer, and the release of the carboxylic acid causes a drop in pH. This change can be monitored and controlled using a pH-stat, which automatically adds a base to maintain a constant pH, providing a real-time measure of reaction progress.

Experimental Protocols

Rationale: This protocol describes a preparative-scale synthesis of (S)-5-methoxy-5-oxopentanoic acid (assuming CAL-B preferentially hydrolyzes the pro-R ester) using commercially available immobilized CAL-B.

Materials:

  • This compound (DMA)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Sodium Hydroxide (NaOH) solution, 0.5 M

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • pH-stat or pH meter with an automated titrator

  • Jacketed reaction vessel with overhead stirring

Procedure:

  • Setup: To a 250 mL jacketed reaction vessel, add 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Set the temperature to 35°C with gentle stirring (150 rpm).

  • Substrate Addition: Add 5.0 g of this compound to the buffer.

  • pH Calibration: Calibrate and place the pH electrode into the solution. Set the pH-stat to maintain a pH of 7.5 by titrating with 0.5 M NaOH solution.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B to initiate the reaction. The consumption of NaOH will begin as the ester is hydrolyzed.

  • Monitoring: The reaction is complete when 0.5 equivalents of NaOH have been consumed, or when consumption ceases. This typically takes 4-12 hours.

  • Enzyme Recovery: Stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and reused.

  • Work-up: Cool the filtrate to 0-5°C in an ice bath. Slowly acidify the solution to pH 2-3 with 2 M HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude monoacid product.

  • Analysis and Purification: Determine the enantiomeric excess of the product by chiral HPLC after derivatization (e.g., to a benzyl ester). The product can be further purified by column chromatography if necessary.

Visualization: Mechanism of Desymmetrization

Desymmetrization DMA This compound (Prochiral Substrate) Enzyme CAL-B Active Site (Chiral Environment) DMA->Enzyme Binding Product (S)-5-methoxy-5-oxopentanoic acid (Chiral Product) Enzyme->Product Selective Hydrolysis of pro-R Ester Methanol Methanol Enzyme->Methanol

Caption: Selective hydrolysis of one ester in DMA by CAL-B.

Chemoenzymatic Cascades: Building Complexity

The true power of biocatalysis is realized when enzymatic steps are integrated into multi-step synthetic routes.[12][13] The chiral products from the reduction or hydrolysis of DMA are valuable intermediates for further transformations.

Example Workflow: Synthesis of a Chiral Lactone

  • Step 1 (Biocatalytic): Asymmetric reduction of DMA using KRED-112 to produce dimethyl (R)-3-hydroxyadipate with >99% e.e. (as per Protocol 2.2.1).

  • Step 2 (Chemical): Selective reduction of the C1-ester (the one more distant from the hydroxyl group) using a chemoselective reagent like sodium borohydride in the presence of a Lewis acid.

  • Step 3 (Chemical): Acid-catalyzed intramolecular cyclization (lactonization) to form the corresponding chiral γ-lactone, a common motif in natural products and pharmaceuticals.

Visualization: Chemoenzymatic Pathway

Chemoenzymatic_Pathway DMA This compound Step1 KRED-112 NAD(P)H Cofactor Regen. DMA->Step1 HydroxyDiester Dimethyl (R)-3-hydroxyadipate Step1->HydroxyDiester Step2 Chemoselective Ester Reduction (e.g., NaBH₄/CaCl₂) HydroxyDiester->Step2 DiolEster Chiral Diol Monoester Step2->DiolEster Step3 Acid-Catalyzed Lactonization DiolEster->Step3 Lactone Chiral γ-Lactone (High-Value Product) Step3->Lactone

Caption: A multi-step chemoenzymatic route starting from DMA.

References

Synthesis of novel ligands from Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing the Versatility of Dimethyl 3-Oxoadipate for the Synthesis of Novel Bioactive Ligands

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of versatile and readily available starting materials is paramount for the efficient construction of diverse molecular scaffolds.[1][2] this compound, a symmetrical β-keto ester, represents a highly valuable yet often underutilized building block.[3] Its inherent functionality, possessing two ester groups and a central ketone, provides multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a precursor for the synthesis of novel heterocyclic ligands with potential therapeutic applications, particularly focusing on pyridazinone and benzodiazepine cores. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies.

Part 1: Synthesis of Pyridazinone-Based Ligands

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[4][5] The synthesis of pyridazinones often involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] this compound, after a strategic modification, can serve as an excellent precursor to such 1,4-dicarbonyl systems.

Scientific Rationale and Strategy

The core strategy involves a two-step sequence. First, a Knoevenagel-type condensation of this compound with an aromatic aldehyde will introduce an aryl substituent and create a more complex dicarbonyl intermediate. This is followed by a cyclocondensation reaction with hydrazine or a substituted hydrazine to form the pyridazinone ring. The choice of aromatic aldehyde and hydrazine derivative allows for the generation of a library of diverse pyridazinone ligands.

Experimental Workflow: From this compound to Pyridazinones

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation A This compound C Intermediate α,β-Unsaturated Dicarbonyl A->C Base (e.g., Piperidine) B Aromatic Aldehyde (Ar-CHO) B->C E Novel Pyridazinone Ligand C->E D Hydrazine Hydrate (NH2NH2·H2O) D->E Reflux in Ethanol

Caption: Synthetic workflow for pyridazinone synthesis.

Detailed Protocol 1: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivative

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

Step 1: Synthesis of Dimethyl 2-(4-chlorobenzylidene)-3-oxoadipate

  • To a solution of this compound (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol, add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the intermediate α,β-unsaturated dicarbonyl compound.

Step 2: Synthesis of 6-(4-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

  • Dissolve the purified intermediate from Step 1 (5 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (10 mmol) and a few drops of glacial acetic acid to the solution.

  • Reflux the mixture for 8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Expected Outcomes for Pyridazinone Synthesis

StepReactantsKey ReagentsExpected ProductTypical Yield (%)
1This compound, 4-ChlorobenzaldehydePiperidineDimethyl 2-(4-chlorobenzylidene)-3-oxoadipate75-85
2Intermediate from Step 1, Hydrazine hydrateGlacial acetic acid6-(4-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one60-75

Yields are estimated based on similar reactions reported in the literature and may vary depending on experimental conditions.

Part 2: Synthesis of Benzodiazepine-Based Ligands

Benzodiazepines are a well-known class of psychoactive drugs, and their core structure is a valuable scaffold for the development of new therapeutic agents.[10][11] The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an o-phenylenediamine with a β-dicarbonyl compound.[12][13] this compound serves as a suitable β-dicarbonyl component for this reaction.

Scientific Rationale and Strategy

This synthesis involves a one-pot, three-component reaction between an o-phenylenediamine, an aldehyde, and this compound. The reaction proceeds through the initial formation of an enamine from the o-phenylenediamine and this compound, followed by condensation with the aldehyde and subsequent cyclization to form the benzodiazepine ring. The diversity of commercially available o-phenylenediamines and aldehydes allows for the creation of a large library of benzodiazepine analogues.

Experimental Workflow: Synthesis of 1,5-Benzodiazepine Derivatives

G cluster_0 One-Pot, Three-Component Reaction A This compound D Novel 1,5-Benzodiazepine Ligand A->D B o-Phenylenediamine B->D C Aromatic Aldehyde (Ar-CHO) C->D Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol)

Caption: One-pot synthesis of 1,5-benzodiazepine derivatives.

Detailed Protocol 2: Synthesis of a Novel 1,5-Benzodiazepine Derivative

Materials:

  • This compound

  • o-Phenylenediamine

  • Benzaldehyde

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

  • Add this compound (10 mmol) to the mixture.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Stir the reaction mixture at room temperature for 30 minutes, then reflux for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation: Expected Outcomes for Benzodiazepine Synthesis

ReactantsCatalystExpected ProductTypical Yield (%)
This compound, o-Phenylenediamine, BenzaldehydeGlacial Acetic Acid2-Phenyl-4-(methoxycarbonylmethyl)-1,5-benzodiazepine-3-one70-80

Yields are estimated based on analogous three-component reactions and may require optimization.

Part 3: Future Directions and Other Potential Ligands

The reactivity of this compound extends beyond the synthesis of pyridazinones and benzodiazepines. Its versatile structure opens avenues for the creation of other important heterocyclic systems.

  • Oxazoline Ligands: The ester functionalities could be converted to amides and subsequently cyclized to form oxazolines, which are important ligands in asymmetric catalysis.[14][15][16]

  • 1,2,4-Oxadiazoles: The ester groups can be transformed into amidoximes, which can then react with various reagents to form 1,2,4-oxadiazole rings, a scaffold found in numerous bioactive molecules.[1][17]

  • Pyrido[3,4-c]pyridazines: Through a series of condensation and cyclization reactions, the core structure of this compound could potentially be elaborated to form more complex fused heterocyclic systems like pyrido[3,4-c]pyridazines.[18]

Conclusion

This compound is a cost-effective and highly functionalized starting material with significant potential in the synthesis of novel ligands for drug discovery. This application note has provided detailed protocols and the underlying scientific rationale for its use in constructing pyridazinone and benzodiazepine scaffolds. The methodologies presented are robust and can be adapted to generate diverse libraries of compounds for biological screening. Researchers are encouraged to explore the full synthetic potential of this versatile building block to accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-oxoadipate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary focus will be on the crossed Claisen condensation between dimethyl succinate and dimethyl oxalate, a robust and commonly employed method.

Overview of the Core Synthesis: Crossed Claisen Condensation

This compound is typically synthesized via a crossed Claisen condensation. In this reaction, an enolizable ester (dimethyl succinate) reacts with a non-enolizable ester (dimethyl oxalate) in the presence of a strong base, typically sodium methoxide. The non-enolizable partner is crucial as it prevents self-condensation, thereby simplifying the product mixture.[1][2]

The reaction proceeds through several key steps:

  • Enolate Formation: The base (methoxide) deprotonates the α-carbon of dimethyl succinate to form a reactive enolate.

  • Nucleophilic Attack: The succinate enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group.

  • Deprotonation (Driving Force): The newly formed β-keto ester product is significantly more acidic (pKa ≈ 11) than methanol (pKa ≈ 16). The methoxide base deprotonates the α-carbon between the two carbonyls, forming a highly stabilized enolate. This irreversible acid-base step is the thermodynamic driving force for the reaction.[1][2]

  • Acidic Workup: A final acidification step reprotonates the enolate to yield the final this compound product.[3]

Reaction Scheme:

Caption: Overall reaction for this compound synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low or no yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

Troubleshooting_Yield start Low / No Yield q1 Are reagents and glassware completely dry? start->q1 q2 Is the base active and used in sufficient quantity? q1->q2 Yes sol1 Solution: Dry glassware in oven. Use anhydrous solvents. Distill liquid reagents. q1->sol1 No q3 Was the reaction temperature controlled correctly? q2->q3 Yes sol2 Solution: Use fresh, high-quality NaOMe. Ensure at least 1 full equivalent is used. q2->sol2 No q4 Was the workup procedure performed correctly? q3->q4 Yes sol3 Solution: Maintain reflux temperature. Ensure adequate reaction time (monitor by TLC). q3->sol3 No sol4 Solution: Ensure complete acidification. Perform multiple extractions with an appropriate solvent. q4->sol4 No

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

Detailed Breakdown of Causes & Solutions:

  • Moisture Contamination: The methoxide base is extremely sensitive to water. Any moisture in the reaction flask, solvents, or reagents will quench the base, preventing the formation of the necessary succinate enolate.

    • Causality: Water (pKa ~15.7) is more acidic than methanol (pKa ~16) and will react with sodium methoxide to form methanol and NaOH. This consumes the base needed for the condensation.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous methanol). If possible, distill liquid reagents like dimethyl succinate to remove any water.

  • Inactive or Insufficient Base: Sodium methoxide can degrade upon exposure to air and moisture. Furthermore, using less than one stoichiometric equivalent of base will result in an incomplete reaction.

    • Causality: The final deprotonation of the β-keto ester product is what drives the reaction to completion. This step consumes one full equivalent of the base.[1][2] If less than one equivalent is available, the reaction equilibrium will not favor the product.

    • Solution: Use fresh, high-quality sodium methoxide from a sealed container. It is often advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any minor degradation or adventitious moisture.

  • Incorrect Reaction Temperature or Time: Claisen condensations require specific thermal conditions to proceed at an optimal rate.

    • Causality: The reaction is typically run at the reflux temperature of the solvent (methanol) to ensure a sufficient reaction rate. If the temperature is too low, the reaction will be sluggish. Insufficient time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (dimethyl succinate) indicates completion. Ensure the heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Inefficient Workup and Extraction: The product must be carefully isolated from the reaction mixture.

    • Causality: After the reaction, the product exists as its sodium enolate salt, which is soluble in the aqueous/methanolic phase. It must be neutralized with acid to form the neutral, organic-soluble β-keto ester before it can be extracted. Incomplete acidification or insufficient extraction will lead to product loss.

    • Solution: Carefully acidify the reaction mixture with an acid like HCl until it is acidic to litmus or pH paper. Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

Q2: My final product is impure, and NMR/GC-MS shows significant side products. What are they and how do I prevent them?

A2: The primary side reaction of concern is the self-condensation of dimethyl succinate.

  • Side Product: The main impurity is typically the product of dimethyl succinate self-condensation, which is dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, formed via an intramolecular Dieckmann condensation of the initial Claisen product.

  • Causality: If the reaction conditions are not carefully controlled, the initially formed succinate enolate can attack another molecule of dimethyl succinate instead of the intended dimethyl oxalate. While the crossed-Claisen is generally favored due to the higher reactivity of dimethyl oxalate, this side reaction can still occur.

  • Prevention Strategies:

    • Control Reagent Addition: A common strategy is to add the dimethyl succinate slowly to a mixture of the sodium methoxide and dimethyl oxalate in methanol. This keeps the instantaneous concentration of the enolizable ester low, minimizing its opportunity for self-condensation.

    • Stoichiometry: Using a slight excess of the non-enolizable ester (dimethyl oxalate) can help push the reaction towards the desired crossed product.

Parameter Standard Protocol Optimized for Purity Rationale
Order of Addition All reagents mixed at onceSlow addition of Dimethyl SuccinateMinimizes instantaneous concentration of the enolizable ester.
Dimethyl Oxalate 1.0 eq.1.1 - 1.2 eq.Increases probability of desired crossed-condensation reaction.
Base NaOMe (1.0 eq.)NaH (if conditions must be strictly aprotic)Stronger, non-nucleophilic bases can sometimes improve yields.[2]

Frequently Asked Questions (FAQs)

  • Q: Why is sodium methoxide the preferred base? Can I use sodium ethoxide or NaOH?

    • A: Sodium methoxide is ideal because its corresponding alcohol (methanol) matches the ester group. This prevents transesterification, a side reaction where the ester's methyl group could be exchanged with an ethyl group if sodium ethoxide were used, leading to a mixture of products. Sodium hydroxide (NaOH) is generally avoided because it can cause saponification (hydrolysis) of the ester groups to carboxylates, which are unreactive under these conditions.[3]

  • Q: How critical is the final acidic workup?

    • A: It is absolutely critical. The reaction's thermodynamic driving force is the formation of the stable sodium enolate of the product.[1] This salt is water-soluble and will not be extracted into the organic phase. The acidic workup neutralizes this enolate, converting it into the neutral this compound molecule, which is soluble in organic solvents and can thus be isolated.

  • Q: What is the best method for purifying the final product?

    • A: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. The compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition at high temperatures. For very high purity, column chromatography on silica gel can be employed, though this is often less practical for larger quantities.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Materials:

  • Dimethyl succinate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous Methanol

  • Hydrochloric Acid (e.g., 2M)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • Reagent Loading: Charge the flask with sodium methoxide (1.05 eq) and anhydrous methanol. Add dimethyl oxalate (1.1 eq).

  • Addition: Place dimethyl succinate (1.0 eq) in the addition funnel. Heat the flask to a gentle reflux.

  • Reaction: Add the dimethyl succinate dropwise to the refluxing solution over 30-60 minutes. After the addition is complete, maintain reflux and monitor the reaction by TLC until the dimethyl succinate is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water to dissolve the precipitated sodium salt of the product.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by adding 2M HCl dropwise with stirring until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

References

Technical Support Center: Purification of Crude Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Dimethyl 3-oxoadipate (CAS 5457-44-3).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As your application support partner, my goal is to provide not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the common challenges associated with purifying this versatile β-keto ester.

This compound is a valuable building block in organic synthesis, but its purification is often non-trivial due to its functional group reactivity. This guide provides a structured approach to troubleshooting common issues and mastering key purification techniques.

Part 1: Foundational Knowledge - Impurities and Stability

A successful purification strategy begins with understanding your crude material. The nature of impurities is dictated by the synthetic route used to prepare the compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthesis method. For common routes like the condensation of dimethyl succinate and dimethyl oxalate, you should anticipate the following:

  • Unreacted Starting Materials: Dimethyl succinate and dimethyl oxalate are common carry-overs.

  • Reaction Solvents: Residual methanol, ethanol, or other solvents used in the synthesis and workup.

  • Catalysts/Reagents: Traces of the base used for the condensation (e.g., sodium methoxide) or acids used for neutralization.

  • Byproducts of Side Reactions: Self-condensation products or byproducts from reactions with residual water. The presence of impurities can significantly impact the quality and safety of a final drug product.[5]

  • Degradation Products: As discussed below, the molecule can be susceptible to decomposition.

Q2: My purification yield is consistently low, and I suspect the compound is decomposing. Is this compound unstable?

A2: Yes, the stability of this compound is a critical consideration. The primary point of instability is the β-keto ester functionality. This structural motif makes the compound susceptible to:

  • Hydrolysis: Under either strong acidic or basic conditions, the ester groups can hydrolyze. This is particularly problematic during aqueous workups if the pH is not carefully controlled.

  • Thermal Decomposition: At elevated temperatures, β-keto esters can undergo decarboxylation or other degradation pathways. This is a major concern during distillation, necessitating the use of high vacuum to lower the boiling point.

  • Keto-Enol Tautomerism: While not a decomposition pathway itself, the presence of the enol form can influence reactivity and chromatographic behavior.

Part 2: Purification Methodologies & Troubleshooting

This section details the three primary methods for purifying this compound, presented in a troubleshooting-focused Q&A format.

Method 1: High-Vacuum Fractional Distillation

Distillation is often the most effective method for removing non-volatile impurities and colored byproducts on a larger scale. Due to the compound's high boiling point (calculated ~315 °C at atmospheric pressure), vacuum is mandatory.[6]

  • Q: My product is turning dark or solidifying in the distillation flask. What's happening?

    • A: This is a classic sign of thermal decomposition. The temperature of your heating mantle is too high. You must lower the boiling point by improving the vacuum. Ensure all joints in your glassware are perfectly sealed and that your vacuum pump is operating efficiently. Operating at pressures between 30 to 200 mbar is a good starting point for related dimethyl esters.[7]

  • Q: I'm not getting a clear separation between my product and an impurity. What can I do?

    • A: This indicates that the impurity has a boiling point close to your product. The solution is to increase the theoretical plates of your distillation column. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge). A slower distillation rate will also significantly improve separation efficiency.

  • Q: How do I prevent "bumping" or uneven boiling in the flask?

    • A: Vigorous and constant stirring with a magnetic stir bar is essential. For very viscous materials, a mechanical overhead stirrer may be necessary. Adding inert boiling chips is also a standard practice.

  • System Setup: Assemble a fractional distillation apparatus with a short-path distillation head, a fractionating column (e.g., a 20 cm Vigreux column), and a receiving flask. Ensure all glassware is dry and joints are greased and sealed properly.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Begin stirring and slowly apply vacuum. Watch for excessive bubbling from residual solvents. A cold trap between your apparatus and the pump is crucial to protect the pump.

  • Heating: Once a stable, high vacuum is achieved (<1 mmHg is ideal), begin gently heating the distillation flask using a heating mantle with a sand or oil bath for even temperature distribution.

  • Fraction Collection: Collect a "forerun" fraction containing any low-boiling impurities. Once the head temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure this compound.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting the vacuum to avoid flashing the hot residual oil.

G cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown A Assemble Dry Distillation Apparatus B Charge Flask with Crude Product & Stir Bar A->B C Apply High Vacuum (<1 mmHg) B->C D Gently Heat Flask C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Pure Product (Stable Head Temperature) E->F G Cool System Under Vacuum F->G H Vent to Atmosphere G->H I Analyze Purity H->I

Caption: Workflow for the high-vacuum fractional distillation of this compound.

ParameterRecommended ValueRationale
Pressure < 1 mmHgTo lower the boiling point and prevent thermal decomposition.
Pot Temperature 120 - 160 °C (pressure dependent)Should be kept as low as possible while allowing for steady distillation.
Head Temperature ~110-115 °C @ 0.5 mmHgThe boiling point of the pure compound at the given pressure.
Column Type Vigreux or Packed ColumnIncreases theoretical plates for better separation of close-boiling impurities.
Method 2: Recrystallization

If your crude product is a solid or a semi-solid, recrystallization can be an excellent and scalable purification technique. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Q: My compound "oils out" of the solution instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, add more solvent to keep the compound dissolved at a higher temperature, or switch to a lower-boiling point solvent. Slow, gradual cooling is also critical; rapid cooling encourages oil formation.[8]

  • Q: I can't find a single solvent that works well. What are my options?

    • A: A binary solvent system is the solution. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[9]

  • Q: After cooling, no crystals have formed. Is the experiment a failure?

    • A: Not necessarily. You may have a supersaturated solution. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product. If that fails, you may have used too much solvent; try evaporating some solvent and cooling again.

  • Solvent Screening: In test tubes, test various solvents. A good system for a polar molecule like this compound could be Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat gently (e.g., on a steam bath) with swirling until fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is key to forming large, pure crystals.[8]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold anti-solvent to remove residual soluble impurities. Dry the purified crystals in a desiccator or vacuum oven.[10]

G A Dissolve Crude in Minimal Hot 'Good' Solvent B Add Hot 'Poor' Solvent Until Turbid A->B C Clarify with a Few Drops of 'Good' Solvent B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Cold 'Poor' Solvent F->G H Dry Purified Product G->H

Caption: Workflow for purification using a binary solvent recrystallization system.

Method 3: Flash Column Chromatography

Chromatography is a high-resolution technique ideal for separating compounds with similar polarities and for smaller-scale purifications.

  • Q: My compound is streaking badly on the TLC plate. What does this mean for my column?

    • A: Streaking often indicates that the compound is either too polar for the solvent system, acidic/basic in nature, or is decomposing on the silica. Try adding a small amount of a modifier to your eluent: 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds. If decomposition is suspected, you can use deactivated silica or an alternative stationary phase like alumina.[11]

  • Q: I ran the column, but my yield is very low. Where did my compound go?

    • A: There are several possibilities[11]:

      • Irreversible Adsorption: The compound may have strongly adsorbed to the silica and will not elute. This is common with very polar compounds.

      • Decomposition: The compound may have degraded on the column. Running a small plug of silica and checking the output by TLC first can test for this.

      • Eluted Too Quickly: The compound may be less polar than you thought and came off in the solvent front with non-polar impurities. Always check the first few fractions.

  • Q: How do I choose the right solvent system?

    • A: The goal is to find a solvent system that gives your desired compound a retention factor (Rf) of 0.3-0.4 on a TLC plate. This Rf value provides the optimal balance between separation from impurities and reasonable elution time on a column. A good starting point for a moderately polar compound like this compound is a mixture of Hexanes and Ethyl Acetate.

  • TLC Analysis: Develop a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides good separation of your product from impurities with an Rf of ~0.35.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent to ensure a homogenous, bubble-free column bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, use the "dry loading" method by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC analysis.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

G A Develop TLC Solvent System (Rf ≈ 0.35) B Pack Silica Gel Column A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: General workflow for purification by flash column chromatography.

Part 3: Final Purity Assessment

After purification, you must verify the purity of your this compound. Simply relying on the success of the purification method is not sufficient.

Q: How can I definitively confirm the purity of my final product?

A: A combination of methods is always best for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying purity. A reverse-phase method using an acetonitrile/water mobile phase can effectively separate this compound from polar and non-polar impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities. It provides both retention time (for quantification) and a mass spectrum (for structural confirmation).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can also be used for accurate purity determination.[13]

References

Common side products in Dimethyl 3-oxoadipate reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 3-oxoadipate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile β-keto ester. Here, we address common challenges, from synthesis to subsequent functionalization, providing mechanistic insights and field-proven protocols to help you prevent side product formation and maximize your reaction success.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Claisen condensation to synthesize this compound is giving a low yield and a complex mixture of products. What's going wrong?

A1: This is a common issue often stemming from two primary side reactions: self-condensation of the enolizable ester and hydrolysis of ester groups. The Claisen condensation requires precise control of reaction conditions to favor the desired crossed condensation pathway.

  • Self-Condensation: If you are synthesizing this compound from dimethyl succinate and dimethyl oxalate, the dimethyl succinate can react with itself (self-condensation) instead of the dimethyl oxalate. This occurs because dimethyl succinate possesses α-hydrogens and can form an enolate, which can then attack another molecule of dimethyl succinate.[1][2] Dimethyl oxalate, lacking α-hydrogens, cannot form an enolate and is intended to be the electrophilic "acceptor" only.[2][3][4]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of either the starting materials or the product, catalyzed by the basic reaction conditions. This reverts the esters back to their corresponding carboxylates, which will not participate in the condensation, thus lowering the overall yield.[5]

Prevention Strategy: To minimize self-condensation, a common strategy is to add the enolizable ester (dimethyl succinate) slowly to a mixture of the non-enolizable ester (dimethyl oxalate) and the base.[6] This keeps the concentration of the enolate low and maximizes its chances of reacting with the desired electrophile. Furthermore, ensuring strictly anhydrous (water-free) conditions is critical to prevent hydrolysis.

Q2: I'm observing saponification (hydrolysis) of my ester. How can I choose the right base and conditions to prevent this?

A2: Saponification is a major side reaction when using strong hydroxide bases (like NaOH or KOH) with esters.[5] For a Claisen condensation, the base serves to deprotonate the α-carbon, not to hydrolyze the ester.

The ideal base for a Claisen condensation is the corresponding alkoxide of the ester's alcohol group.[5] For dimethyl esters, the appropriate base is sodium methoxide (NaOCH₃) . Using a different alkoxide, such as sodium ethoxide (NaOCH₂CH₃), can lead to a side reaction called transesterification , where the methyl esters are converted to ethyl esters, resulting in a mixture of products.[5][7]

Key Considerations for Base Selection:

  • Match the Alkoxide: Always use a base with an alkoxide that matches the alcohol portion of your reacting esters (e.g., methoxide for methyl esters, ethoxide for ethyl esters).

  • Stoichiometry: A full equivalent of base is required. The final step of the Claisen condensation is an irreversible acid-base reaction where the alkoxide deprotonates the newly formed β-keto ester. This step is the thermodynamic driving force for the entire reaction.[5][6][8]

  • Anhydrous Conditions: The alkoxide base must be free of its corresponding alcohol and water to prevent hydrolysis.

Q3: My product appears to be decarboxylating upon workup or purification. How can I avoid this?

A3: β-keto esters like this compound are susceptible to decarboxylation (loss of a CO₂ group from one of the ester functionalities) under harsh acidic or thermal conditions. This is especially true if one of the ester groups is first hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO₂.

Prevention Measures:

  • Mild Acidic Workup: During the reaction workup, use a dilute, weak acid (e.g., cold dilute HCl or acetic acid) to neutralize the reaction mixture and protonate the product enolate. Avoid using strong acids or prolonged exposure to acidic conditions.

  • Avoid High Temperatures: If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. For other purification methods like chromatography, avoid excessive heating of the fractions during solvent evaporation.

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during reactions involving this compound.

Observation / Symptom Potential Side Product(s) Probable Cause Recommended Action / Protocol
Low Yield & Multiple TLC Spots Self-condensation products (e.g., Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate)Incorrect order of addition; base too strong or concentrated.Add dimethyl succinate slowly to the base/dimethyl oxalate mixture. Use sodium methoxide in methanol.[1]
Aqueous Layer is Viscous/Soapy Sodium methyl succinate, Sodium methyl oxalatePresence of water in reagents or solvent leading to hydrolysis/saponification.Use freshly dried solvents and oven-dried glassware. Handle hygroscopic base (NaOCH₃) in a glovebox or under inert gas.[5][7]
Unexpected NMR/MS Peaks Transesterification products (e.g., ethyl methyl esters)Mismatched alkoxide base used for the reaction.Ensure the alkoxide base matches the ester (e.g., use NaOCH₃ for methyl esters).[5]
Gas Evolution During Heating Decarboxylation products (e.g., Methyl 4-oxopentanoate)Harsh acidic workup or excessive heat during purification.Use a mild acidic workup (e.g., buffered solution or dilute acid at low temp). Purify via vacuum distillation.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Optimized Anhydrous Claisen Condensation for this compound

This protocol is designed to minimize self-condensation and hydrolysis.

1. Preparation (Strictly Anhydrous):

  • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
  • Use anhydrous solvents. Commercially available anhydrous methanol is suitable.
  • Handle sodium methoxide under an inert atmosphere (e.g., in a glovebox) as it is hygroscopic.

2. Reaction Setup:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.0 eq) and anhydrous methanol.
  • Add dimethyl oxalate (1.0 eq) to the flask.
  • In the dropping funnel, prepare a solution of dimethyl succinate (1.0 eq) in anhydrous methanol.

3. Execution:

  • Cool the flask containing the base and dimethyl oxalate in an ice bath.
  • Begin dropwise addition of the dimethyl succinate solution over 1-2 hours with vigorous stirring. Maintain the temperature below 10°C.
  • After addition is complete, allow the reaction to stir at room temperature overnight.

4. Workup:

  • Cool the reaction mixture in an ice bath.
  • Slowly add dilute (e.g., 1M) HCl or a saturated solution of NH₄Cl (aq) until the pH is ~6-7.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by vacuum distillation.

Visualizations

A clear understanding of the reaction pathways is crucial for troubleshooting.

Claisen_Pathways cluster_desired Desired Pathway: Crossed Claisen cluster_side Side Reaction: Self-Condensation DMS_enolate Dimethyl Succinate Enolate DMO Dimethyl Oxalate (Acceptor) DMS_enolate->DMO Nucleophilic Attack Tetra_Inter_D Tetrahedral Intermediate DMO->Tetra_Inter_D Product This compound (Product) Tetra_Inter_D->Product Collapse (-MeO⁻) DMS_enolate_S Dimethyl Succinate Enolate DMS Dimethyl Succinate (Electrophile) DMS_enolate_S->DMS Nucleophilic Attack Tetra_Inter_S Tetrahedral Intermediate DMS->Tetra_Inter_S Side_Product Self-Condensation Product Tetra_Inter_S->Side_Product Collapse (-MeO⁻) Start Dimethyl Succinate + NaOMe Start->DMS_enolate Start->DMS_enolate_S

Caption: Desired crossed Claisen pathway vs. the competing self-condensation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product? Check_NMR Check NMR/MS for Unexpected Esters Start->Check_NMR Yes Check_TLC Multiple Spots on TLC? Start->Check_TLC Yes Check_Workup Product Decomposes During Purification? Start->Check_Workup Yes Cause_Transester Probable Cause: Mismatched Base Check_NMR->Cause_Transester Cause_SelfCond Probable Cause: Self-Condensation Check_TLC->Cause_SelfCond Cause_Hydrolysis Probable Cause: Hydrolysis (Water Present) Check_TLC->Cause_Hydrolysis Cause_Decarbox Probable Cause: Harsh Workup/Heat Check_Workup->Cause_Decarbox Action_Base Action: Use NaOMe for Methyl Esters Cause_Transester->Action_Base Action_Anhydrous Action: Ensure Anhydrous Conditions & Slow Addition Cause_SelfCond->Action_Anhydrous Cause_Hydrolysis->Action_Anhydrous Action_Mild Action: Use Mild Acid & Vacuum Distillation Cause_Decarbox->Action_Mild

Caption: A troubleshooting workflow for identifying and solving common reaction issues.

References

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 3-oxoadipate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of dimethyl 3-oxoadipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. As Senior Application Scientists, we aim to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Section 1: The Core Reaction: Mechanism and Key Principles

The alkylation of this compound is a classic example of β-keto ester alkylation. The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The process begins with the deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the this compound. This abstraction is performed by a suitable base, resulting in a resonance-stabilized enolate anion. The pKa of this α-hydrogen is significantly lower than that of a simple ketone, making enolate formation relatively facile.[1][2]

  • Nucleophilic Attack: The resulting enolate is a potent carbon nucleophile. It subsequently attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond at the α-position.[3]

Understanding this mechanism is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes.

Caption: General mechanism for the alkylation of this compound.

Section 2: Frequently Asked Questions (FAQs) for Reaction Setup & Optimization

This section addresses common questions encountered during the planning and execution of the alkylation experiment.

Q1: How do I select the appropriate base for deprotonation?

The choice of base is critical and depends on the desired outcome. The base must be strong enough to deprotonate the β-keto ester (pKa ≈ 11-13 in DMSO) but its properties (nucleophilicity, steric hindrance) influence side reactions.

  • For Irreversible Deprotonation: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices.[4] They ensure complete and rapid conversion to the enolate, which can then be treated with the alkylating agent. This is the preferred method for minimizing side reactions and controlling stoichiometry.

  • For Equilibrium Conditions: Weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) can also be used.[1][5] However, these establish an equilibrium between the starting material, the enolate, and the base. This can sometimes lead to side reactions like dialkylation or Claisen condensation if reaction conditions are not carefully controlled. The alkoxide used should match the ester group (i.e., use sodium methoxide for a methyl ester) to prevent transesterification.[6]

Q2: What is the best solvent for this reaction?

The solvent must be aprotic to avoid quenching the enolate, and its polarity can influence the reaction rate and selectivity.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are highly effective at solvating the counter-ion of the enolate, leading to a more "naked" and reactive nucleophile. This significantly accelerates the rate of SN2 alkylation.[4][7] Dimethylformamide (DMF) is a common and excellent choice when using NaH.

  • Ethereal Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) is the standard solvent for reactions involving strong bases like LDA. It is relatively non-polar but provides sufficient solubility for the organometallic base and the resulting enolate.

Q3: How can I prevent the formation of the dialkylated product?

Dialkylation occurs when the initially formed mono-alkylated product, which still possesses one acidic α-hydrogen, is deprotonated and reacts with a second molecule of the alkylating agent.[3] To prevent this:

  • Use Stoichiometric Control: Employ a strong base (e.g., NaH, LDA) to pre-form the enolate quantitatively. Use slightly more than 1.0 equivalent of the base to ensure full deprotonation of the starting material.

  • Control Reagent Addition: Add the alkylating agent (≤ 1.0 equivalent) slowly to the solution of the pre-formed enolate at a low temperature. This ensures the electrophile reacts with the more abundant starting material enolate rather than the enolate of the mono-alkylated product.

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of the second deprotonation and alkylation step.[4]

Q4: Should I be concerned about O-alkylation vs. C-alkylation?

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[8][9] For the alkylation of β-keto esters with typical alkyl halides, C-alkylation is overwhelmingly favored because it leads to the thermodynamically more stable product (a strong C=O bond is reformed).[8]

However, O-alkylation can become significant under certain conditions:

  • Hard Electrophiles: Highly reactive or "hard" electrophiles, such as silyl halides (e.g., TMSCl), preferentially react at the "harder" oxygen atom.[9][10]

  • Solvent Effects: In highly polar, protic solvents (which should be avoided), solvation of the oxygen atom is reduced, potentially increasing its nucleophilicity.[11][12]

For standard alkylations with alkyl bromides or iodides in aprotic solvents, O-alkylation is generally not a major concern.

C_vs_O_Alkylation Enolate Enolate Intermediate C_Alk C-Alkylation Product (Thermodynamically Favored) Enolate->C_Alk  Reaction at α-Carbon (Soft Electrophiles, e.g., R-I, R-Br) O_Alk O-Alkylation Product (Kinetically Favored with Hard Electrophiles) Enolate->O_Alk  Reaction at Oxygen (Hard Electrophiles, e.g., R₃SiCl)

Caption: Competing pathways for C-alkylation vs. O-alkylation.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during and after the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base may be old, degraded by moisture, or too weak.[4] 2. Quenched Enolate: Presence of protic impurities (water, alcohol) in reagents or solvent. 3. Poor Quality Alkylating Agent: The alkyl halide may be impure or have decomposed.1. Use a fresh, high-quality base (e.g., new bottle of NaH, freshly prepared LDA). Ensure anhydrous handling conditions under an inert atmosphere (N₂ or Ar). 2. Rigorously dry all solvents and glassware. Distill solvents over an appropriate drying agent if necessary. 3. Use a freshly purified alkylating agent. Consider switching to a more reactive halide (I > Br > Cl).
Significant Unreacted Starting Material 1. Incomplete Deprotonation: Insufficient base was used (less than 1.0 equivalent). 2. Insufficient Reaction Time/Temp: The reaction may not have reached completion.1. Use a slight excess (1.05-1.1 equivalents) of a strong base like NaH to ensure complete enolate formation. 2. Monitor the reaction by TLC or GC. If starting material persists, consider increasing the reaction time or cautiously raising the temperature.
Formation of Dialkylated Product 1. Excess Alkylating Agent: Using more than one equivalent of the alkyl halide. 2. High Reaction Temperature: Higher temperatures can favor the second alkylation.[4] 3. Equilibrium Conditions: Use of a weaker base (e.g., NaOEt) allows for deprotonation of the mono-alkylated product.1. Use a stoichiometric or slightly substoichiometric amount (0.95-1.0 equivalents) of the alkylating agent. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Switch to a strong, non-nucleophilic base (NaH, LDA) to pre-form the enolate before adding the alkylating agent.
Side Product from Alkyl Halide Elimination 1. Sterically Hindered Alkyl Halide: Secondary and especially tertiary alkyl halides are prone to E2 elimination.[8] 2. Strongly Basic/Hindered Base: A bulky base like LDA can act as a base for elimination rather than just deprotonating the keto-ester.1. This reaction works best with primary and less-hindered secondary alkyl halides. Avoid tertiary halides. 2. If elimination is an issue, ensure the base is used primarily for enolate formation at a low temperature before the alkyl halide is introduced.

Section 4: Experimental Protocol: Mono-alkylation using Sodium Hydride

This protocol provides a reliable, step-by-step method for the mono-alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Primary alkyl bromide (e.g., 1-bromobutane)

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Hydride:

    • Under an inert atmosphere, add the required amount of NaH (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

    • Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully remove the hexanes each time using a cannula or syringe, ensuring the NaH remains under the inert atmosphere.

    • Carefully add anhydrous DMF to the flask to achieve the desired reaction concentration (e.g., 0.5 M).

  • Enolate Formation:

    • Cool the stirred NaH suspension to 0 °C using an ice-water bath.

    • Dissolve this compound (1.0 equivalent) in a small volume of anhydrous DMF.

    • Add the this compound solution dropwise to the NaH suspension over 20-30 minutes. Hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl bromide (1.0 equivalent) dropwise to the enolate solution at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature, monitoring its progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and the extraction solvent (e.g., diethyl ether).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure alkylated product.

Section 5: References

  • University of Liverpool. (n.d.). Lecture 4: Enolates in Synthesis. Retrieved from --INVALID-LINK--

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. --INVALID-LINK--

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from --INVALID-LINK--

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from --INVALID-LINK--

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.

  • Fallis, A. G., & Splettstösser, G. (1975). Alkylation of β-keto-ester dianions with α-chloroethers. Journal of the Chemical Society, Chemical Communications, (20), 841-842.

  • Gokel, G. W., & Gronowski, P. J. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3139-3149.

  • Gokel, G. W., & Gronowski, P. J. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. ACS Publications. Retrieved from --INVALID-LINK--

  • Stetter, H., & Wulff, J. (1977). U.S. Patent No. 4,031,130. Washington, DC: U.S. Patent and Trademark Office.

  • Alchemica. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness.org. Retrieved from --INVALID-LINK--

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4210-4223.

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering. beta. -Keto Esters. Chemical Reviews, 95(4), 1065-1114.

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (2019, January 14). formation of enolates from esters and other acid derivatives [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Dioctyl Malonate Alkylation. Retrieved from --INVALID-LINK--

  • Patsnap. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from --INVALID-LINK--

  • Gaylord Chemical. (n.d.). Alkylation. Retrieved from --INVALID-LINK--

References

Methods for removing unreacted starting materials from Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of Dimethyl 3-oxoadipate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of unreacted starting materials and by-products.

Understanding the Chemistry: The Dieckmann Condensation

This compound is typically synthesized via an intramolecular Claisen condensation known as the Dieckmann condensation.[1][2] The starting material for this reaction is dimethyl adipate, which, in the presence of a strong base like sodium methoxide, undergoes cyclization to form the desired β-keto ester.[1]

The primary purification challenge lies in the efficient removal of unreacted dimethyl adipate and other potential by-products from the final product. This guide will equip you with the necessary knowledge and practical methods to achieve high purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurity is typically unreacted dimethyl adipate . Other potential by-products can include:

  • Oligomeric species: Arising from intermolecular Claisen condensation, where two molecules of dimethyl adipate react with each other instead of intramolecularly.

  • Hydrolysis products: If water is present during work-up or purification, the ester groups of both the product and starting material can hydrolyze to carboxylic acids. The resulting β-keto acid from the product is also prone to decarboxylation.[3]

  • Salts: From the neutralization of the basic catalyst during the reaction work-up.

Q2: My reaction seems to have a low yield. What are the common causes?

A2: Low yields in a Dieckmann condensation can often be attributed to:

  • Inactive Base: The base (e.g., sodium methoxide or sodium hydride) may have degraded due to improper storage and exposure to moisture.

  • Insufficient Base: At least one equivalent of base is required, as the product β-keto ester is acidic and will be deprotonated by the base. This final deprotonation is the driving force of the reaction.[4]

  • Presence of Water: Water will quench the strong base and can lead to hydrolysis of the esters.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. The reaction may not have reached completion.

  • Reverse Claisen Reaction: If the product is not deprotonated by the base, the reaction can be reversible.[5]

Q3: What is the best method to remove the unreacted dimethyl adipate?

A3: The choice of method depends on the scale of your reaction and the required purity. The two most effective methods are fractional vacuum distillation and silica gel column chromatography . Fractional distillation is generally more suitable for larger quantities, while column chromatography can provide very high purity on a smaller scale.

Q4: Can I use a simple distillation instead of fractional distillation?

A4: A simple distillation is unlikely to be effective. The boiling points of dimethyl adipate and this compound are relatively close, especially under vacuum. Fractional distillation, which provides multiple theoretical plates, is necessary to achieve a good separation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Poor Separation During Fractional Distillation

Symptoms:

  • The fractions collected contain a mixture of starting material and product.

  • The boiling point does not remain stable during the collection of a fraction.

Possible Causes & Solutions:

Cause Explanation & Solution
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates for the separation. Solution: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and the number of theoretical plates.
Distillation Rate is Too Fast A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops per second of distillate.
Poor Vacuum Fluctuations in the vacuum pressure will cause the boiling points to change, leading to co-distillation. Solution: Ensure your vacuum system is stable and free of leaks. Use a high-quality vacuum pump and a manometer to monitor the pressure accurately.
Inadequate Insulation Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
Issue 2: Tailing or Broad Peaks in Column Chromatography

Symptoms:

  • The desired product elutes over a large number of fractions.

  • The collected fractions are not pure.

Possible Causes & Solutions:

Cause Explanation & Solution
Improper Solvent System The polarity of the eluent may not be optimal for separating the product from the starting material. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf for the product on TLC is around 0.25-0.35.
Column Overloading Too much crude material has been loaded onto the column. Solution: Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[6]
Keto-Enol Tautomerism β-keto esters exist as an equilibrium mixture of keto and enol tautomers, which can have different polarities and lead to peak broadening on silica gel. Solution: While difficult to completely avoid, using a slightly acidic or basic modifier in the eluent can sometimes help by shifting the equilibrium. However, this should be done with caution as it can also promote degradation.
Compound Degradation on Silica Silica gel is slightly acidic and can cause the degradation of sensitive compounds. Solution: If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating this compound from the less volatile dimethyl adipate on a larger scale.

Physicochemical Data for Separation:

CompoundMolecular Weight ( g/mol )Boiling Point
Dimethyl adipate174.19109-110 °C at 14 mmHg[7]
215-225 °C at 1013 hPa[3]
This compound188.18122 °C at 0.5 Torr[8]

Procedure:

  • Work-up: After the Dieckmann condensation is complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride until the mixture is neutral or slightly acidic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Distillation Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Fractional Distillation:

    • Heat the crude product in the distillation flask under a stable vacuum (e.g., 0.5-1.0 Torr).

    • Slowly increase the temperature. A forerun of any low-boiling solvents will distill first.

    • Carefully collect the fractions. The unreacted dimethyl adipate will distill at a lower temperature than the this compound.

    • Monitor the temperature at the head of the column. A stable boiling point indicates a pure fraction is being collected. Collect the fraction corresponding to the boiling point of this compound (approx. 122 °C at 0.5 Torr).[8]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is excellent for achieving high purity on a smaller scale.

Procedure:

  • Work-up and Concentration: Perform the same work-up and concentration steps as described in Protocol 1 to obtain the crude product.

  • TLC Analysis: Determine a suitable solvent system for the separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The goal is to have the product spot with an Rf value of approximately 0.25-0.35, and well-separated from the dimethyl adipate spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[6]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the more polar product after the less polar dimethyl adipate has been washed off the column.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualization of Purification Workflows

Purification_Workflow cluster_reaction Dieckmann Condensation cluster_workup Aqueous Work-up cluster_purification Purification start Dimethyl Adipate + NaOMe reaction Crude Reaction Mixture start->reaction quench Quench (e.g., NH4Cl) reaction->quench extract Extraction quench->extract dry Drying & Concentration extract->dry impurities2 Salts & By-products extract->impurities2 Removed crude_product Crude Dimethyl 3-oxoadipate dry->crude_product distillation Fractional Vacuum Distillation crude_product->distillation chromatography Silica Gel Chromatography crude_product->chromatography pure_product Pure Dimethyl 3-oxoadipate distillation->pure_product impurities1 Unreacted Dimethyl Adipate distillation->impurities1 Separated chromatography->pure_product chromatography->impurities1 Separated

Caption: General workflow for the synthesis and purification of this compound.

References

Scaling up the synthesis of Dimethyl 3-oxoadipate for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up the Synthesis of Dimethyl 3-oxoadipate

Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this crucial synthesis from the laboratory bench to pilot or production scale. We will delve into the practical challenges, troubleshooting, and optimization strategies to ensure a robust, efficient, and scalable process.

The primary industrial route for synthesizing this compound, a valuable β-keto ester intermediate, is the crossed Claisen condensation between dimethyl succinate and dimethyl oxalate. This method is favored for its atom economy and the use of readily available starting materials. However, scaling this reaction presents unique challenges related to reaction control, impurity profiles, and product isolation.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during process development.

Core Synthesis: The Crossed Claisen Condensation

The reaction involves the base-mediated condensation of dimethyl succinate with dimethyl oxalate. The mechanism is a cornerstone of ester chemistry, but its successful execution on a large scale hinges on precise control of reaction parameters.

Reaction Mechanism Overview

The process begins with the deprotonation of the α-carbon of dimethyl succinate by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form an intermediate diketoester, which is then decarbonylated under the reaction conditions to yield the final product after an acidic workup.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation DMS Dimethyl Succinate Enolate Succinate Enolate DMS->Enolate Deprotonation by NaOMe DMO Dimethyl Oxalate Tetrahedral Tetrahedral Intermediate DMO->Tetrahedral Base Sodium Methoxide (NaOMe) Base->Enolate Enolate->Tetrahedral Nucleophilic Attack Product_anion Product Anion (Stabilized) Tetrahedral->Product_anion Elimination of MeO- & Decarbonylation Product This compound Product_anion->Product Protonation Workup Acidic Workup (H3O+) Workup->Product

Caption: Mechanism of the Crossed Claisen Condensation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the scale-up of this compound synthesis.

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing significantly lower yields (~40-50%) than reported in literature (>80%), and the results vary between batches. What are the likely causes?

Answer: Low and inconsistent yields in a scaled-up Claisen condensation are often traced back to three critical areas: the base, moisture control, and thermal management.

  • Root Cause 1: Base Stoichiometry and Quality. The Claisen condensation is an equilibrium-driven reaction. To drive it to completion, a full equivalent of a strong base is required. The final deprotonation of the product, the β-keto ester, by the alkoxide base forms a resonance-stabilized enolate. This step is essentially irreversible and pulls the entire equilibrium towards the product side.[1][2] If less than a stoichiometric amount of active base is present, the reaction will not proceed to completion.

    • Troubleshooting Steps:

      • Verify Base Activity: Use freshly opened, high-purity sodium methoxide or titrate the base solution before use to confirm its molarity. Sodium methoxide can degrade upon exposure to air and moisture.[3]

      • Ensure Stoichiometry: Double-check calculations to ensure at least 1.0 molar equivalent of active base is used relative to the limiting reagent (dimethyl succinate).

      • Improve Mixing: In large reactors, inefficient mixing can create localized zones of low base concentration, preventing the reaction from completing.[3] Ensure the agitation is sufficient to maintain a homogeneous slurry or solution.

  • Root Cause 2: Presence of Moisture. Water will rapidly consume the sodium methoxide base, rendering it ineffective for the condensation. Furthermore, it can promote saponification (hydrolysis) of the ester starting materials and product, leading to yield loss and purification difficulties.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure all solvents (e.g., methanol, toluene) are dried and have a low water content (<50 ppm).

      • Dry Glassware and Reactor: On a large scale, this means ensuring the reactor is thoroughly dried and purged with an inert gas like nitrogen before charging reagents.

      • Check Starting Material Water Content: Verify the water content of dimethyl succinate and dimethyl oxalate via Karl Fischer titration.

  • Root Cause 3: Inadequate Temperature Control. The reaction is exothermic. If the temperature rises uncontrollably, side reactions such as self-condensation or decomposition can occur, reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Controlled Addition: Add the base or one of the esters slowly to the reaction mixture to control the exotherm. Utilize reactor cooling jackets to maintain the target temperature.

      • Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for accurate monitoring of the reaction conditions.

Issue 2: High Levels of Impurities in the Crude Product

Question: Our crude product analysis (GC-MS) shows significant peaks for unreacted dimethyl succinate and a high-boiling impurity we suspect is the self-condensation product of dimethyl succinate. How can we minimize these?

Answer: This is a classic selectivity problem in a crossed Claisen condensation. The goal is to have the enolate of dimethyl succinate react with dimethyl oxalate, not with another molecule of dimethyl succinate.

  • Root Cause: Competing Self-Condensation. The enolate of dimethyl succinate can react with itself in a competing reaction. The key to minimizing this is to control the reaction conditions to favor the cross-condensation pathway. Dimethyl oxalate is an ideal electrophile as it cannot form an enolate itself and is highly reactive.[2]

    • Troubleshooting Steps:

      • Optimize Addition Order: The most common successful strategy is the slow addition of dimethyl succinate to a mixture of the sodium methoxide base and dimethyl oxalate in the solvent. This ensures that the succinate enolate is formed in low concentrations in the presence of a large excess of the more reactive electrophile (dimethyl oxalate), maximizing the probability of the desired cross-reaction.

      • Maintain Low Temperature: Running the reaction at the lower end of the effective temperature range can often increase selectivity by slowing down the less favorable self-condensation pathway more than the desired cross-condensation.

  • Root Cause: Incomplete Reaction. The presence of unreacted dimethyl succinate is directly linked to the low yield issue discussed previously. If the reaction does not go to completion, you will inherently have starting material in your crude product.

    • Troubleshooting Steps:

      • Implement In-Process Controls (IPCs): After the reaction is thought to be complete, take a small aliquot. Quench it with a mild acid, extract, and analyze by GC or HPLC. The reaction should not be worked up until the consumption of the limiting reagent is >99%.

      • Increase Reaction Time: If starting material remains despite correct stoichiometry and conditions, a modest increase in reaction time may be necessary to ensure completion.

Impurity Profile Table
Impurity NameTypical Retention Time (Relative)Formation CauseMitigation Strategy
Dimethyl Succinate0.85Incomplete ReactionEnsure full equivalent of active base; increase reaction time; use IPCs.
Dimethyl Oxalate0.70Excess ReagentUse dimethyl succinate as the limiting reagent. Easily removed during workup/distillation.
Dimethyl 2,5-dioxo-1,6-hexanedioate1.50Self-condensation of dimethyl succinateSlow addition of succinate to base/oxalate mixture; maintain lower reaction temp.
Methyl SuccinateN/A (saponified form)Saponification by base/waterUse anhydrous conditions; avoid excessive base or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this reaction at scale? A: While methanol is often used in lab-scale preparations because it is the solvent for commercial sodium methoxide, it can participate in transesterification and its low boiling point can make temperature control difficult. A common industrial practice is to use a higher-boiling, inert solvent like toluene or THF. Sodium methoxide is added as a slurry or solution. This allows for better temperature control over a wider range.

Q2: How should the reaction be quenched and worked up at a large scale? A: At the end of the reaction, the product exists as its sodium enolate salt. The quench must be performed carefully. Slowly add the reaction mixture to a cooled (0-10 °C) aqueous acid solution (e.g., dilute HCl or H₂SO₄) with vigorous stirring. This neutralizes the excess base and protonates the enolate to form the β-keto ester product. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove water, dried over a drying agent like sodium sulfate, and concentrated under reduced pressure.

Q3: What are the primary safety concerns for this process? A:

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon) in a dedicated glove box or with appropriate engineering controls.[3]

  • Exothermic Reaction: The condensation is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure the reactor's cooling system is adequate for the batch size and use controlled addition rates.

  • Flammable Solvents: The use of flammable solvents like methanol, toluene, or THF requires proper grounding of all equipment to prevent static discharge and the use of explosion-proof electricals.

Q4: What is the most effective method for purifying the final product on an industrial scale? A: The primary method for purifying this compound is fractional vacuum distillation .[4] The product has a relatively high boiling point, and distillation under reduced pressure is necessary to prevent thermal decomposition. A distillation column with sufficient theoretical plates can effectively separate the product from lower-boiling unreacted starting materials and higher-boiling self-condensation products.

Troubleshooting_Workflow start Low Yield or High Impurities check_base Is Base Stoichiometry & Activity Confirmed? start->check_base check_moisture Are Anhydrous Conditions Maintained? check_base->check_moisture Yes solution_base Solution: Titrate base, use fresh reagent, ensure 1.0+ eq. check_base->solution_base No check_temp Was Temperature Controlled? check_moisture->check_temp Yes solution_moisture Solution: Use dry solvents/reagents, purge reactor. check_moisture->solution_moisture No check_addition Was Addition Order Optimized? check_temp->check_addition Yes solution_temp Solution: Improve cooling, use slow addition. check_temp->solution_temp No solution_addition Solution: Add succinate slowly to base/oxalate mixture. check_addition->solution_addition No

Caption: A workflow for troubleshooting common synthesis issues.

Industrial Scale-Up Protocol: this compound

This protocol is a template for a 10 kg scale synthesis. All operations should be conducted in accordance with site-specific safety and engineering procedures.

1. Reactor Preparation

  • Ensure a 100 L glass-lined reactor is clean, dry, and leak-tested.

  • Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.

2. Reagent Charging

  • Charge the reactor with anhydrous Toluene (40 L).

  • Charge Dimethyl Oxalate (6.7 kg, 56.7 mol).

  • Begin agitation at 100-150 RPM.

  • Under strict inert atmosphere, charge Sodium Methoxide (2.9 kg, 53.7 mol).

  • Cool the reactor contents to 10-15 °C using the cooling jacket.

3. Reaction Execution

  • Begin the slow, subsurface addition of Dimethyl Succinate (7.3 kg, 50.0 mol) to the reactor via a metering pump over a period of 2-3 hours.

  • CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 15-25 °C throughout the addition. Adjust the addition rate or cooling as necessary to control the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at 25 °C for an additional 4-6 hours.

4. In-Process Control (IPC)

  • Safely sample ~5 mL of the reaction mixture. Quench with 10 mL of 1M HCl, add 10 mL ethyl acetate, shake, and allow layers to separate.

  • Analyze the organic layer by GC. The reaction is complete when the peak corresponding to dimethyl succinate is <1% of the product peak area.

5. Work-up and Isolation

  • In a separate vessel, prepare a solution of 37% Hydrochloric Acid (approx. 5 L) in deionized water (40 L) and cool to 0-5 °C.

  • Slowly transfer the reaction mixture into the cooled acid solution with vigorous stirring, maintaining the temperature of the quench vessel below 20 °C.

  • Once the transfer is complete, stop agitation and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with 20 L of saturated sodium bicarbonate solution, followed by 20 L of brine.

  • Transfer the organic layer to a clean vessel containing anhydrous sodium sulfate (2 kg) and stir for 1 hour to dry.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator or via the reactor's distillation setup to remove the toluene.

6. Purification

  • The resulting crude oil is purified by fractional vacuum distillation.

  • Typical conditions: 0.5-1.0 mmHg vacuum, with the product fraction distilling at approximately 110-115 °C.

  • Collect fractions and analyze for purity by GC. Combine fractions with >99% purity.

  • Expected Yield: 7.5 - 8.3 kg (86-95%).

References

Technical Support Center: Advanced Catalysis for Dimethyl 3-Oxoadipate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical resource hub for optimizing the synthesis of Dimethyl 3-oxoadipate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, improve yields, and troubleshoot common experimental hurdles by exploring alternative catalytic systems. We move beyond traditional stoichiometric base methods to provide field-proven insights into modern, more efficient catalytic approaches.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable intermediate in organic synthesis. Its preparation, typically via an intramolecular Claisen condensation (Dieckmann condensation) of dimethyl adipate, is a cornerstone reaction. However, classic protocols relying on stoichiometric amounts of strong bases like sodium ethoxide present several challenges:

  • Harsh Reaction Conditions: Requiring strictly anhydrous environments and strong, often hazardous, bases.

  • Product-Driven Equilibrium: The reaction is reversible and is driven to completion by the deprotonation of the acidic β-keto ester product (pKa ≈ 11), which consumes the base.[1] This necessitates using at least a full equivalent of base, making the process inherently inefficient and generating significant salt waste upon workup.[1][2]

  • Workup and Purification: Neutralization and removal of large quantities of base and salts can complicate product isolation and reduce final yields.

This guide focuses on alternative catalytic systems designed to overcome these limitations, offering milder conditions, improved atom economy, and simplified procedures.

Frequently Asked Questions (FAQs)

Q1: Why does the traditional Dieckmann condensation require a full equivalent of base? Is it not a catalytic reaction?

A1: You are correct, the classic Dieckmann condensation is not truly catalytic. The reaction exists in an equilibrium. The product, this compound, is a β-keto ester with a relatively acidic α-proton. The strong base (e.g., sodium ethoxide) deprotonates this product to form a stable enolate.[1] This final, essentially irreversible deprotonation step pulls the entire equilibrium towards the product side. Since the base is consumed in this step, at least one full equivalent is required to drive the reaction to completion.[2] The alternative catalysts discussed here aim to facilitate the core cyclization step without being consumed in a final deprotonation, thus enabling a truly catalytic cycle.

Q2: Which alternative catalyst is best for a "green chemistry" approach?

A2: For green chemistry applications, organocatalysts are an excellent choice. They are small, metal-free organic molecules that often operate under mild conditions. Being composed of elements like carbon, hydrogen, oxygen, and nitrogen, they are generally less toxic and do not produce metallic waste. Additionally, recyclable ionic liquids and heterogeneous solid catalysts offer significant green advantages by simplifying catalyst separation and reuse, thereby minimizing waste streams.[3][4]

Q3: How can I effectively monitor the reaction's progress?

A3: The most common methods are Thin-Layer Chromatography (TLC) for quick qualitative checks and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[5] For HPLC, the β-keto ester product contains a carbonyl group that acts as a UV chromophore, allowing for easy detection with a UV detector (typically around 254-260 nm).[5]

Q4: Can a Phase-Transfer Catalyst (PTC) be used for this reaction?

A4: Yes, a PTC is highly effective, particularly when using a solid, inorganic base like potassium carbonate (K₂CO₃) with your organic substrate dissolved in a non-polar solvent. The PTC, typically a quaternary ammonium salt, facilitates the reaction by transporting the carbonate anion from the solid phase into the organic phase where it can act as the base to initiate the condensation. This avoids the need for strong, soluble bases like sodium ethoxide.[6]

Alternative Catalyst Systems: A Comparative Overview

Moving beyond traditional methods, several classes of alternative catalysts can significantly improve the efficiency of the this compound synthesis.

Catalyst TypeGeneral MechanismKey AdvantagesPotential ChallengesRecyclability
Organocatalysts Often involve enamine or Brønsted acid/base activation of the substrate.[7][8]Metal-free, low toxicity, mild reaction conditions, high selectivity.Can be sensitive to moisture and air; may require higher catalyst loading compared to metal catalysts.Moderate; typically requires chromatographic separation.
Ionic Liquids (ILs) Can act as a dual solvent-catalyst system, providing a polar environment and acidic or basic sites.[3][9]Excellent thermal stability, low vapor pressure, tunable properties, and high potential for reuse.[10]High viscosity can impede mass transfer; removal of trace amounts from the product can be difficult.[3]High; product can often be extracted, and the IL reused.[9]
Phase-Transfer Catalysts (PTCs) A cation shuttles an inorganic base anion into the organic phase to deprotonate the substrate.[6]Allows use of inexpensive, solid inorganic bases; mild conditions; simple setup.Reaction rate can be sensitive to stirring speed (interfacial area); catalyst can sometimes be difficult to remove.[6]Low to moderate; depends on the specific PTC and workup procedure.
Heterogeneous Catalysts Reaction occurs on the surface of a solid acid or base catalyst (e.g., metal oxides).[4][11]Easy separation by filtration, robust and stable, potential for continuous flow processes.[12]Can suffer from lower activity than homogeneous catalysts; potential for leaching and surface fouling.[4]Very high; easily recovered by filtration and can be regenerated.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has stalled or is giving a very low yield. What should I check first?

Answer: Low yield is a common issue that can stem from several sources. Systematically check the following:

  • Catalyst Activity:

    • Organocatalysts: Many organocatalysts are sensitive to moisture, which can protonate and deactivate the active species (e.g., an enamine intermediate). Ensure your reagents and solvent are scrupulously dry. Store catalysts under an inert atmosphere (Nitrogen or Argon).

    • Ionic Liquids: The viscosity of ILs is highly temperature-dependent. If the reaction is sluggish at room temperature, the high viscosity may be limiting diffusion and mass transfer.[3] Gently warming the reaction (e.g., to 40-60 °C) can dramatically increase the rate. Also, ensure the IL is pure, as absorbed water can alter its catalytic properties.

    • Heterogeneous Catalysts: The catalyst surface may be fouled or poisoned. If you are reusing a catalyst, ensure it has been properly washed and reactivated according to the established protocol. For new catalysts, ensure they were stored correctly and have not been deactivated by atmospheric contaminants.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the rate, they can also promote side reactions or catalyst decomposition. Perform a temperature optimization study to find the ideal balance.

    • Solvent: The choice of solvent is critical. It must fully dissolve the substrate but not interfere with the catalyst. For PTC reactions, a biphasic system is necessary. Ensure the solvent is of appropriate purity and dryness.

  • Substrate Quality:

    • Verify the purity of your dimethyl adipate starting material. Esters can hydrolyze over time if exposed to moisture, especially if acidic or basic contaminants are present. Use a freshly opened bottle or purify the substrate via distillation if its quality is uncertain.

  • Inefficient Mixing:

    • This is especially critical for heterogeneous and phase-transfer systems. The reaction occurs at the interface between phases or on the catalyst surface. Vigorous stirring is essential to maximize the interfacial area and ensure efficient mass transport.[6] If using a magnetic stirrer, ensure the stir bar is creating a strong vortex.

Issue 2: Significant Byproduct Formation

Question: My NMR/GC-MS analysis shows multiple unexpected peaks. What are these byproducts and how can I prevent them?

Answer: Byproduct formation often points to issues with selectivity or reaction conditions.

  • Intermolecular Claisen Condensation: The most common side reaction is the intermolecular condensation between two molecules of dimethyl adipate, leading to oligomeric byproducts.

    • Solution: This is often favored at higher substrate concentrations. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization. A slow-addition protocol, where the substrate is added gradually to the catalyst mixture, can also maintain a low instantaneous concentration and suppress intermolecular reactions.

  • Decomposition:

    • Solution: The β-keto ester product can be thermally unstable, especially under harsh acidic or basic conditions. Ensure the reaction temperature is not excessively high and that the workup is performed promptly after the reaction is complete. Use a buffered aqueous solution for the workup to avoid exposing the product to extreme pH.

  • Catalyst-Specific Byproducts:

    • Solution: Certain catalysts may promote alternative reaction pathways. For instance, some very strong bases might cause hydrolysis of the ester groups if water is present. Review literature specific to your chosen catalyst to understand its known side reactions. Zinc-based oxides, for example, have been shown to suppress self-condensation side reactions in similar transformations.[4]

Issue 3: Difficulty in Product Isolation and Catalyst Removal

Question: I'm struggling to get a pure product. How can I best separate it from the catalyst?

Answer: The separation strategy is highly dependent on the type of catalyst used.

  • Heterogeneous Catalysts: This is the most straightforward. Simply filter the reaction mixture to remove the solid catalyst. The catalyst can then be washed, dried, and stored for reuse.

  • Ionic Liquids: The product can typically be extracted from the IL using a non-polar organic solvent (e.g., diethyl ether, hexane, or ethyl acetate) in which the IL is immiscible. Multiple extractions may be necessary. The IL, now free of the product, can be dried under vacuum to remove the extraction solvent and reused.[9]

  • Organocatalysts & PTCs: Since these are soluble in the reaction medium, they are removed during workup and purification. After an aqueous wash, the product is typically purified by flash column chromatography on silica gel. Because catalyst loading is low (typically 1-10 mol%), this separation is usually not difficult.

Visualized Protocols and Mechanisms

General Experimental Workflow

The following diagram outlines a typical workflow for a catalytic Dieckmann condensation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Reagents p2 Add Solvent & Catalyst p1->p2 r1 Add Dimethyl Adipate (Substrate) p2->r1 r2 Stir at Optimal Temperature r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Quench Reaction r3->w1 w2 Catalyst Separation (Filtration/Extraction) w1->w2 w3 Purify by Chromatography w2->w3 w4 Characterize Product (NMR, MS) w3->w4

Caption: General workflow for catalytic synthesis of this compound.

Catalytic Mechanism: Organocatalyzed Dieckmann Condensation

This diagram illustrates a plausible mechanism using a chiral secondary amine (e.g., a proline derivative) as an organocatalyst, proceeding through an enamine intermediate.

G sub Dimethyl Adipate enamine Enamine Intermediate sub->enamine + Catalyst - H₂O cat Organocatalyst (R₂NH) cat->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Attack product This compound cyclized->product Hydrolysis + H₂O product->cat - Product

Caption: Simplified catalytic cycle for an enamine-based organocatalyst.

Reference Protocol: Organocatalytic Synthesis

Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and catalyst.

Materials:

  • Dimethyl adipate (1 eq.)

  • (S)-Proline (0.1 eq., 10 mol%) - Organocatalyst

  • Anhydrous Toluene (Solvent)

  • Drying agent (e.g., molecular sieves)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-proline and anhydrous toluene under a nitrogen atmosphere.

  • Substrate Addition: Add dimethyl adipate to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or GC.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove the proline catalyst) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis for the Structural Confirmation of Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of chemists for the unambiguous structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectral data is paramount for verifying molecular structures, assessing purity, and understanding chemical environments. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Dimethyl 3-oxoadipate, a key β-keto ester, and compares its spectral features with those of a related compound to highlight the nuances of NMR interpretation.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most crucial techniques. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, maps the carbon skeleton of the molecule.

A key characteristic of β-keto esters like this compound is their existence in a dynamic equilibrium between keto and enol tautomers.[1] This tautomerism is influenced by factors such as solvent polarity and temperature, and NMR is exceptionally well-suited to study this phenomenon.[2][3]

Analysis of this compound

This compound (C₈H₁₂O₅) is a dicarboxylic acid ester with a ketone group at the C-3 position.[4] Its structure presents several distinct proton and carbon environments, making it an excellent case study for NMR analysis.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups.

Expected ¹H NMR Signals for this compound:

Proton AssignmentMultiplicityApproximate Chemical Shift (δ, ppm)Integration
-OCH₃ (C1)Singlet3.733H
-OCH₃ (C6)Singlet3.683H
-CH₂- (C2)Singlet3.552H
-CH₂- (C4)Triplet2.852H
-CH₂- (C5)Triplet2.652H

Note: Predicted chemical shifts can vary slightly based on the solvent and spectrometer frequency.[5][6][7]

The two methoxy groups (-OCH₃) are in slightly different chemical environments, which may lead to two distinct singlets. The methylene protons at C2 are adjacent to the ketone and ester groups, resulting in a downfield shift. The methylene groups at C4 and C5 will appear as triplets due to coupling with each other.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's functional group and hybridization state.

Expected ¹³C NMR Signals for this compound:

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O (C3, Ketone)201.5
C=O (C1, Ester)172.0
C=O (C6, Ester)171.5
-OCH₃ (C1)52.5
-OCH₃ (C6)52.0
-CH₂- (C2)49.0
-CH₂- (C4)38.0
-CH₂- (C5)28.0

Note: The chemical shift of carbonyl carbons is significantly downfield.[8]

The ketone carbonyl (C3) is expected to resonate at a much lower field (higher ppm) than the ester carbonyls (C1 and C6). The two methoxy carbons and the three methylene carbons will also have distinct chemical shifts reflecting their unique electronic surroundings.

Comparative Analysis: Dimethyl Adipate

To better understand the spectral features of this compound, it is instructive to compare its NMR data with a structurally similar molecule that lacks the ketone functionality, such as Dimethyl Adipate.

¹H and ¹³C NMR Data for Dimethyl Adipate:

¹H NMR ¹³C NMR
Proton Assignment Approx. δ (ppm) Carbon Assignment Approx. δ (ppm)
-OCH₃3.67 (s, 6H)C=O173.8
-CH₂- (α to C=O)2.32 (t, 4H)-OCH₃51.5
-CH₂- (β to C=O)1.67 (m, 4H)-CH₂- (α to C=O)33.6
-CH₂- (β to C=O)24.3

Note: "s" denotes a singlet, "t" a triplet, and "m" a multiplet.

Key Differences and Insights:

  • Absence of Ketone Signal: The most striking difference in the ¹³C NMR is the absence of the downfield ketone signal (~200 ppm) in Dimethyl Adipate.

  • Symmetry: Dimethyl Adipate is a symmetrical molecule, leading to fewer signals in both ¹H and ¹³C NMR spectra compared to the unsymmetrical this compound. For instance, both methoxy groups and the two pairs of methylene groups are chemically equivalent in Dimethyl Adipate.

  • Chemical Shifts of Methylene Groups: The presence of the electron-withdrawing ketone group in this compound causes a significant downfield shift for the adjacent methylene protons and carbons (C2 and C4) compared to the corresponding positions in Dimethyl Adipate.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width for the carbon chemical shift range (typically 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the structures and key NMR correlations.

cluster_dmoa This compound dmoa_c1 C1(O)OCH₃ dmoa_c2 CH₂ dmoa_c1->dmoa_c2 dmoa_c3 C3(O) dmoa_c2->dmoa_c3 dmoa_c4 CH₂ dmoa_c3->dmoa_c4 dmoa_c5 CH₂ dmoa_c4->dmoa_c5 dmoa_c6 C6(O)OCH₃ dmoa_c5->dmoa_c6

Caption: Molecular structure of this compound.

cluster_1h ¹H NMR Analysis Workflow cluster_13c ¹³C NMR Analysis Workflow h_sample Sample Prep h_acquire Acquisition h_sample->h_acquire h_process Processing h_acquire->h_process h_interpret Interpretation h_process->h_interpret h_structure h_structure h_interpret->h_structure Confirm Structure c_sample Sample Prep c_acquire Acquisition c_sample->c_acquire c_process Processing c_acquire->c_process c_interpret Interpretation c_process->c_interpret c_backbone c_backbone c_interpret->c_backbone Confirm Carbon Backbone

Caption: General workflow for NMR structural analysis.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The distinct chemical shifts and coupling patterns observed are in excellent agreement with the proposed structure. By comparing its spectral data to that of a related molecule like Dimethyl Adipate, the influence of the ketone functional group on the electronic environment of neighboring nuclei is clearly demonstrated. This comparative approach reinforces the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and drug development.

References

Comparative study of Dimethyl 3-oxoadipate versus diethyl 3-oxoadipate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Dimethyl 3-Oxoadipate and Diethyl 3-Oxoadipate in Synthesis

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. For researchers and drug development professionals engaged in the construction of complex molecular architectures, particularly cyclic and heterocyclic systems, C6 difunctional synthons are indispensable tools. Among these, this compound and Diethyl 3-oxoadipate stand out as versatile building blocks. This guide provides an in-depth comparative analysis of these two reagents, grounded in established chemical principles and experimental considerations, to empower chemists with the insights needed to select the optimal substrate for their synthetic endeavors.

Physicochemical Properties: A Foundation for Comparison

At a glance, the dimethyl and diethyl esters of 3-oxoadipic acid are structurally similar. However, the subtle difference in their alkyl ester groups—methyl versus ethyl—gives rise to distinct physical properties that have practical implications in the laboratory, from reaction setup to product purification.

PropertyThis compoundDiethyl 3-oxoadipate
CAS Number 5457-44-3[1][2][3][4]7149-59-9[5]
Molecular Formula C₈H₁₂O₅[3][4][6]C₁₀H₁₆O₅[5]
Molecular Weight 188.18 g/mol [3][6]216.23 g/mol [7]
Boiling Point 122 °C @ 0.5 Torr[2]Not readily available
Density 1.175 g/mL at 20 °C[1][2]Not readily available
Refractive Index n20/D 1.444[2]Not readily available

The lower molecular weight and boiling point of this compound can be advantageous for purification by distillation, particularly in small-scale preparations. Conversely, the higher boiling point of the diethyl ester may be preferable in reactions requiring elevated temperatures to minimize loss of starting material.

Reactivity and Mechanistic Considerations

The synthetic utility of these β-keto esters is dominated by the reactivity of the central ketone and the enolizable α-protons. The choice between the methyl and ethyl ester has a direct and predictable impact on the reagent's reactivity, governed by two primary factors: steric hindrance and electronic effects.

  • Steric Hindrance : The ethyl groups of Diethyl 3-oxoadipate are sterically bulkier than the methyl groups of its counterpart.[8][9][10] This increased steric bulk can impede the approach of a nucleophile to the electrophilic carbonyl carbons. Consequently, this compound generally exhibits higher reactivity due to its more accessible reaction sites.[9][10] This is a critical consideration in reactions involving sterically demanding nucleophiles or bases.

  • Electronic Effects : Alkyl groups are weakly electron-donating through induction. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group.[8] This increased electron donation in Diethyl 3-oxoadipate marginally reduces the electrophilicity of its carbonyl carbons compared to the dimethyl ester, making it inherently less reactive towards nucleophilic attack.[8]

These fundamental principles suggest that for most transformations, This compound is the more reactive species . This can translate to faster reaction rates, higher yields, or the ability to conduct reactions under milder conditions.

The Dieckmann Condensation: A Case Study in Cyclization

The most prominent application of 3-oxoadipate esters is the Dieckmann condensation, an intramolecular Claisen condensation that yields a cyclic β-keto ester.[11][12][13] This reaction is a cornerstone for the synthesis of five-membered rings, which are prevalent in natural products and pharmaceutical agents.

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the carbonyl of the other ester group, leading to cyclization and the expulsion of an alkoxide.[12][14][15]

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure & Elimination cluster_3 Step 4: Acid Workup Diester R-OOC-(CH₂)₄-CO-CH₂-COOR Enolate R-OOC-(CH₂)₄-CO-⁻CH-COOR Diester->Enolate Deprotonation Base ⁻OR ROH R-OH Enolate_2 R-OOC-(CH₂)₄-CO-⁻CH-COOR Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate_2->Cyclic_Intermediate Nucleophilic Attack Cyclic_Intermediate_2 Cyclic Tetrahedral Intermediate Product_Enolate Product Enolate Cyclic_Intermediate_2->Product_Enolate Elimination of ⁻OR Base_2 ⁻OR Product_Enolate_2 Product Enolate Final_Product Cyclic β-Keto Ester Product_Enolate_2->Final_Product Protonation H3O H₃O⁺

Caption: Generalized mechanism of the Dieckmann condensation.

Comparative Performance in the Dieckmann Condensation

A crucial aspect of the Dieckmann condensation is the choice of base. To prevent transesterification, the alkoxide base must match the alkyl group of the ester.[15][16] Therefore, sodium methoxide (NaOMe) in methanol is used for this compound, while sodium ethoxide (NaOEt) in ethanol is the standard for its diethyl counterpart.[17]

Due to its higher reactivity, this compound typically undergoes cyclization more readily. This can lead to shorter reaction times and may proceed with higher yields, especially if the resulting cyclic product is sensitive to prolonged exposure to basic conditions.

ParameterThis compoundDiethyl 3-oxoadipate
Typical Base Sodium Methoxide (NaOMe)Sodium Ethoxide (NaOEt)
Expected Reaction Time Generally shorterGenerally longer
Required Temperature May proceed at lower temperaturesMay require reflux
Potential Yield Often higher due to faster kineticsPotentially lower due to side reactions or incomplete conversion
Key Consideration Faster reaction can be easier to control.Slower reaction might be advantageous for large-scale heat management.

Experimental Protocols

The following protocols provide a framework for the synthesis of the respective cyclic β-keto esters via Dieckmann condensation.

Experimental_Workflow start Start reagents Combine Diester and Solvent start->reagents base_addition Add Alkoxide Base (e.g., NaOMe/NaOEt) under inert atmosphere (N₂ or Ar) reagents->base_addition reaction Heat to Reflux (Monitor by TLC/GC) base_addition->reaction quench Cool to RT and Quench with Aqueous Acid (e.g., HCl) reaction->quench extraction Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extraction wash Wash Organic Layer (H₂O, Brine) extraction->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Standard experimental workflow for the Dieckmann condensation.

Protocol 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate from this compound
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with anhydrous methanol.

  • Base Preparation: Sodium metal is carefully added in small portions to the methanol to generate sodium methoxide in situ. The mixture is stirred until all the sodium has dissolved.

  • Substrate Addition: this compound is added dropwise to the sodium methoxide solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, the mixture is cooled in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by vacuum distillation to yield the final product.[16]

Protocol 2: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate from Diethyl 3-oxoadipate
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Preparation: Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide. The mixture is stirred until a clear solution is obtained.

  • Substrate Addition: Diethyl 3-oxoadipate is added dropwise to the warm sodium ethoxide solution.

  • Reaction: The reaction mixture is heated to reflux and maintained for 4-8 hours, with monitoring by TLC or GC.

  • Workup: The workup procedure is identical to Protocol 1, using dilute HCl for quenching.

  • Extraction: The ethanol is removed in vacuo, and the residue is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude oil is purified by vacuum distillation to afford the target cyclic β-keto ester.[17]

Broader Synthetic Utility and Conclusion

While the Dieckmann condensation is a primary application, both esters are valuable intermediates in pharmaceutical and fine chemical synthesis.[18][19] They can undergo alkylation or acylation at the C2 or C4 positions and serve as precursors for various heterocyclic systems like pyrazoles and oxadiazoles.[20][21] The principles of reactivity—lower steric hindrance and higher electrophilicity favoring the dimethyl ester—hold true for these transformations as well.

  • Choose this compound for:

    • Maximizing reaction rates and potentially yields.

    • Reactions requiring milder conditions.

    • Syntheses involving sterically hindered nucleophiles.

  • Consider Diethyl 3-oxoadipate when:

    • A slower, more controlled reaction is desired, particularly for large-scale applications where heat management is a concern.

    • The ethyl ester functionality is specifically required in the final product, and avoiding a separate transesterification step is preferable.

    • Cost and availability considerations favor the diethyl ester for a specific project.

Ultimately, this guide serves as a framework for decision-making. The optimal choice will always be validated by the empirical results obtained at the bench. By understanding the underlying principles of reactivity, researchers can more effectively design and execute their synthetic strategies, accelerating the path to discovery and development.

References

A Senior Application Scientist's Guide to Validating the Stereochemistry of Products Derived from Dimethyl 3-oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and validation of stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring efficacy, safety, and regulatory compliance. Dimethyl 3-oxoadipate and its derivatives are versatile chiral building blocks, pivotal in the synthesis of a wide array of bioactive molecules. The introduction of stereocenters during their transformation necessitates rigorous analytical methods to confirm the three-dimensional arrangement of atoms. This guide provides an in-depth comparison of key analytical techniques for the stereochemical validation of these products, grounded in practical insights and experimental data to empower researchers in making informed decisions for their analytical workflows.

The Imperative of Stereochemical Validation

Derivatives of this compound can be synthesized to have one or more chiral centers, leading to the formation of enantiomers or diastereomers. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify the stereoisomeric composition of a sample is critical. This guide will explore and compare the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for determining the enantiomeric excess (ee) of a chiral compound due to its high sensitivity, reproducibility, and throughput.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Causality Behind Experimental Choices

The choice of a CSP is the most critical parameter in developing a chiral HPLC method. For derivatives of this compound, which are often β-keto esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point due to their broad applicability.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selectors on the stationary phase. The mobile phase composition is then optimized to fine-tune the retention and resolution of the enantiomers.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

  • Sample Preparation: Dissolve the purified product derived from this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For many organic molecules, 254 nm is a good starting point.

    • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to determine the peak areas for each enantiomer. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Data Presentation
Technique Parameter Typical Value/Range for this compound Derivatives Reference
Chiral HPLCResolution (Rs)> 1.5 for baseline separation[1]
Enantiomeric Excess (% ee)Quantifiable from 1% to >99%[2]
Analysis Time10 - 30 minutes per sample[1]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select a set of diverse chiral columns (e.g., polysaccharide-based) B Screen with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) A->B Test C Identify promising column/mobile phase combinations B->C D Optimize mobile phase composition (modifier percentage) C->D E Optimize flow rate and temperature for best resolution D->E F Validate method for linearity, accuracy, and precision E->F G Determine Limit of Detection (LOD) and Quantification (LOQ) F->G

Caption: Workflow for Chiral HPLC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules.[3][4] For enantiomers, which have identical NMR spectra in an achiral solvent, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used to induce diastereomeric environments, resulting in distinguishable NMR signals.[4][5][6]

Causality Behind Experimental Choices

The use of a CDA, such as Mosher's acid, converts a pair of enantiomers into a pair of diastereomers, which have different chemical shifts and coupling constants in their NMR spectra.[4] The choice of CDA is crucial and depends on the functional groups present in the analyte. For alcohol derivatives of this compound, esterification with a chiral acid like Mosher's acid is a common strategy. The analysis of the resulting ¹H or ¹⁹F NMR spectra can provide information about the absolute configuration.[4]

Experimental Protocol: Determination of Absolute Configuration using Mosher's Acid
  • Derivatization (R)- and (S)-MTPA Esters:

    • In two separate vials, dissolve the chiral alcohol (1 equivalent) in dry pyridine.

    • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents).

    • To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.1 equivalents).

    • Stir the reactions at room temperature until completion (monitored by TLC).

    • Work up the reactions to isolate the diastereomeric MTPA esters.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the protons in the vicinity of the newly formed ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

  • Stereochemical Assignment:

    • Based on the established model for Mosher's acid esters, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the alcohol.

Data Presentation
Technique Parameter Typical Observation for this compound Derivatives Reference
NMR with CDAChemical Shift Difference (Δδ)Observable differences in ppm for diastereomers[4][5]
Nuclear Overhauser Effect (NOE)Through-space correlations to establish relative stereochemistry[3]

Logical Relationship in NMR-based Stereochemical Analysis

NMR_Logic A Chiral product from this compound B React with Chiral Derivatizing Agent (e.g., Mosher's Acid) A->B C Formation of Diastereomers B->C D Acquire NMR Spectra (1H, 19F) C->D E Analyze Chemical Shift Differences (Δδ) D->E F Assign Absolute Configuration based on Mosher's Model E->F

Caption: Logic for NMR-based stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[7][8][9] This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice.

Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. For derivatives of this compound, which may be oils or low-melting solids, this can be a significant hurdle. If the molecule itself does not crystallize well, derivatization to introduce functionalities that promote crystallization (e.g., forming a salt with a heavy atom) can be an effective strategy. The presence of a heavy atom also facilitates the determination of the absolute configuration through anomalous dispersion.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • If the data is of sufficient quality and anomalous dispersion is present, the absolute configuration can be determined by refining the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[8]

Data Presentation
Technique Parameter Value Indicating a Confident Assignment Reference
X-ray CrystallographyFlack ParameterClose to 0 (with a small standard uncertainty)[8]
ResolutionTypically < 1.0 Å for small molecules[9]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] It is a powerful technique for determining the absolute configuration of molecules in solution, making it applicable to non-crystalline samples.

Causality Behind Experimental Choices

A VCD experiment involves measuring the experimental spectrum and comparing it to a theoretically predicted spectrum for a known absolute configuration. The accuracy of the theoretical calculation, typically performed using density functional theory (DFT), is critical. The choice of functional and basis set in the DFT calculation must be appropriate for the molecule of interest to ensure a reliable prediction of the VCD spectrum.

Experimental Protocol: Absolute Configuration by VCD
  • Computational Modeling:

    • Perform a conformational search for the molecule of interest to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Experimental Measurement:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum.

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[12]

Workflow for VCD Analysis

VCD_Workflow cluster_0 Computational Prediction cluster_1 Experimental Measurement A Conformational Search B DFT Optimization and Frequency Calculation A->B C Boltzmann-Averaged VCD Spectrum Calculation B->C F Compare Experimental and Calculated Spectra C->F D Sample Preparation E Acquire Experimental VCD Spectrum D->E E->F G Assign Absolute Configuration F->G

Caption: Workflow for VCD-based stereochemical analysis.

Comparative Summary and Decision-Making

Technique Primary Use Advantages Limitations Best Suited For
Chiral HPLC Enantiomeric excess (ee) determinationHigh throughput, quantitative, widely availableRequires method development, does not directly give absolute configurationRoutine quality control, reaction monitoring
NMR Spectroscopy Relative and absolute configurationProvides detailed structural information, can be used for non-crystalline samplesOften requires derivatization, can be complex to interpretDetermining the configuration of new compounds, especially when crystals cannot be obtained
X-ray Crystallography Absolute configurationUnambiguous, provides a complete 3D structureRequires a high-quality single crystal, which can be difficult to obtainDefinitive proof of structure and absolute configuration
Vibrational Circular Dichroism (VCD) Absolute configuration in solutionApplicable to non-crystalline samples, provides high confidence in assignmentRequires computational resources and expertise, lower throughputDetermining the absolute configuration of chiral molecules that are difficult to crystallize

Conclusion

The validation of stereochemistry for products derived from this compound is a multifaceted challenge that requires a strategic application of various analytical techniques. Chiral HPLC stands out for its utility in quantifying enantiomeric purity in a high-throughput manner. For the de novo determination of stereochemistry, NMR spectroscopy with chiral auxiliaries offers a powerful solution for molecules in solution. When an unambiguous and definitive assignment of the absolute configuration is required, X-ray crystallography remains the ultimate arbiter, provided that suitable crystals can be grown. Vibrational Circular Dichroism is emerging as a robust alternative for determining absolute configuration in solution, bridging the gap when crystallization is not feasible. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to design and execute a validation strategy that ensures the scientific rigor and quality of their work.

References

A Comparative Guide to the Synthesis of Dimethyl 3-Oxoadipate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Dimethyl 3-oxoadipate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth, objective comparison of two primary synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction to this compound

This compound (CAS No: 5457-44-3), with the molecular formula C₈H₁₂O₅, is a valuable intermediate in organic synthesis. Its structure, featuring a ketone and two ester functionalities, allows for a wide range of chemical transformations, making it a desirable starting material for the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.

Route 1: The Claisen Condensation Approach

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters. This route involves the condensation of dimethyl succinate with dimethyl oxalate in the presence of a strong base.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of dimethyl succinate by a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The resulting tetrahedral intermediate subsequently collapses, eliminating a methoxide ion to yield the initial condensation product. A final decarboxylation step upon heating affords the desired this compound. The choice of sodium methoxide as the base is critical to prevent transesterification side reactions.

dot digraph "Claisen Condensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

succinate [label="Dimethyl Succinate"]; base [label="Sodium Methoxide (NaOMe)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Succinate Enolate"]; oxalate [label="Dimethyl Oxalate"]; intermediate [label="Tetrahedral Intermediate"]; product_initial [label="Initial Condensation Product"]; heat [label="Heat (Decarboxylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_final [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

succinate -> enolate [label="Deprotonation"]; base -> succinate [style=invis]; enolate -> intermediate [label="Nucleophilic Attack"]; oxalate -> intermediate; intermediate -> product_initial [label="Elimination of MeO-"]; product_initial -> product_final [label="Decarboxylation"]; heat -> product_initial [style=invis]; } dot Caption: Mechanism of the Claisen Condensation for this compound Synthesis.

Detailed Experimental Protocol

Materials:

  • Dimethyl succinate

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere in a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Anhydrous toluene is added to the sodium methoxide solution.

  • A mixture of dimethyl succinate and dimethyl oxalate is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The mixture is then cooled, and the excess sodium methoxide is neutralized by the slow addition of concentrated hydrochloric acid.

  • The resulting mixture is extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Reported Yield: Approximately 65-75%.

Route 2: Acylation of a Malonic Ester Derivative

This alternative route involves the acylation of a suitable malonic ester derivative with a succinic acid derivative. A common variant of this approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and succinoyl chloride.

Mechanistic Rationale

In this method, Meldrum's acid acts as a potent C-nucleophile after deprotonation. Succinoyl chloride, a reactive diacid chloride, serves as the acylating agent. The reaction proceeds via a nucleophilic acyl substitution, where the enolate of Meldrum's acid attacks one of the acyl chloride groups of succinoyl chloride. The resulting intermediate can then be subjected to alcoholysis (e.g., with methanol) to open the Meldrum's acid ring and form the methyl ester, followed by decarboxylation to yield this compound.

dot digraph "Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

meldrums_acid [label="Meldrum's Acid"]; base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Meldrum's Acid Enolate"]; succinoyl_chloride [label="Succinoyl Chloride"]; acylated_intermediate [label="Acylated Intermediate"]; methanolysis [label="Methanolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ring_opened_intermediate [label="Ring-Opened Intermediate"]; decarboxylation [label="Decarboxylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

meldrums_acid -> enolate [label="Deprotonation"]; base -> meldrums_acid [style=invis]; enolate -> acylated_intermediate [label="Nucleophilic Acyl Substitution"]; succinoyl_chloride -> acylated_intermediate; acylated_intermediate -> ring_opened_intermediate [label="Ring Opening"]; methanolysis -> acylated_intermediate [style=invis]; ring_opened_intermediate -> product [label="Decarboxylation"]; decarboxylation -> ring_opened_intermediate [style=invis]; } dot Caption: Acylation of a Malonic Ester Derivative for this compound Synthesis.

Detailed Experimental Protocol

Materials:

  • Succinoyl chloride

  • Dimethyl malonate

  • Magnesium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Magnesium ethoxide is prepared by reacting magnesium turnings with absolute ethanol in the presence of a catalytic amount of iodine.

  • To a suspension of magnesium ethoxide in anhydrous diethyl ether, dimethyl malonate is added dropwise with stirring.

  • The mixture is stirred for 1 hour at room temperature, and then a solution of succinoyl chloride in anhydrous diethyl ether is added dropwise while maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.

  • After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield this compound.

Reported Yield: Approximately 50-60%.

Comparative Analysis

ParameterRoute 1: Claisen CondensationRoute 2: Acylation of Malonic Ester
Starting Materials Dimethyl succinate, Dimethyl oxalate, Sodium methoxideSuccinoyl chloride, Dimethyl malonate, Magnesium ethoxide
Reagent Availability & Cost Readily available and relatively inexpensive.Succinoyl chloride is more expensive and moisture-sensitive.
Reaction Conditions Requires strictly anhydrous conditions and handling of sodium metal.Requires anhydrous conditions and preparation of magnesium ethoxide.
Yield Generally higher (65-75%).Moderate (50-60%).
Scalability Well-established and scalable.Scalable, but handling of succinoyl chloride can be challenging on a large scale.
Safety Considerations Sodium methoxide is highly corrosive and flammable. Sodium metal is highly reactive.Succinoyl chloride is corrosive and lachrymatory. Magnesium ethoxide is flammable.
Byproducts Methanol, Carbon dioxide.Ethanol, Magnesium salts, Carbon dioxide.

Conclusion and Recommendations

Both the Claisen condensation and the acylation of a malonic ester derivative are viable methods for the synthesis of this compound.

The Claisen condensation route is generally preferred due to its higher reported yields and the use of more cost-effective starting materials. Its scalability has also been well-demonstrated in the literature. However, it necessitates the careful handling of sodium metal and sodium methoxide under strictly anhydrous conditions.

The acylation route offers a reasonable alternative, particularly if the starting materials are readily available. The primary drawbacks are the lower yield and the use of the more hazardous and expensive succinoyl chloride.

For most laboratory and pilot-scale syntheses, the Claisen condensation approach is recommended as the more efficient and economical choice, provided that appropriate safety measures for handling reactive reagents are in place. Researchers should select the route that best aligns with their available resources, scale of synthesis, and expertise in handling the required reagents.

A Comparative Spectroscopic Guide to Dimethyl 3-oxoadipate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethyl 3-oxoadipate

This compound, a β-keto ester, and its derivatives are pivotal intermediates in organic synthesis and are foundational in the construction of a wide array of more complex molecules, including pharmaceuticals and natural products. Their synthetic utility stems from the reactivity of the acidic α-hydrogens situated between the two carbonyl groups, which allows for facile alkylation and other modifications.[1] A thorough understanding of their structural characteristics through spectroscopic analysis is paramount for reaction monitoring, quality control, and the rational design of new synthetic pathways.

This guide will focus on the comparative analysis of this compound and its representative derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals that are sensitive to the introduction of substituents. The presence of keto-enol tautomerism in β-keto esters can also be observed, influenced by solvent and temperature.[2]

This compound:

  • -OCH₃ (ester methyl protons): Two distinct singlets are typically observed for the two non-equivalent methyl ester groups.

  • -CH₂-C=O (methylene protons alpha to ketone): A singlet corresponding to the two protons on the carbon between the ketone and one of the ester groups.

  • -CH₂-COOCH₃ (methylene protons alpha to ester): A triplet for the protons adjacent to the other ester group.

  • -CH₂-CH₂- (central methylene protons): A triplet for the protons in the middle of the carbon chain.

Derivatives: The introduction of alkyl or other functional groups at the α-position (C2 or C4) leads to predictable changes in the ¹H NMR spectrum. For instance, α-alkylation will result in the disappearance of one of the methylene signals and the appearance of new signals corresponding to the alkyl group, often with characteristic multiplicities depending on neighboring protons.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information on the carbon skeleton of the molecule.

This compound:

  • C=O (ketone and ester carbonyls): Resonances for the ketone carbonyl typically appear further downfield (around 190-220 ppm) compared to the ester carbonyls (around 150-175 ppm).[3]

  • -OCH₃ (ester methyl carbons): Signals for the two ester methyl carbons.

  • -CH₂- (methylene carbons): Signals corresponding to the methylene groups in the carbon backbone.

Derivatives: Substitution at the α-carbon will cause a downfield shift for that carbon and will also influence the chemical shifts of neighboring carbons. The specific shifts can be diagnostic of the nature of the substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Ester -OCH₃~3.7~52
Ketone C=O-~202
Ester C=O-~173
α-CH₂ (to ketone)~3.5~49
α-CH₂ (to ester)~2.8~35
β-CH₂~2.6~28

Note: Exact chemical shifts can vary depending on the solvent and concentration.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For this compound and its derivatives, the carbonyl (C=O) stretching region is of particular diagnostic importance.

This compound: This molecule, being a β-keto ester, will exhibit strong absorption bands for both the ketone and the ester carbonyl groups.[4]

  • Ketone C=O Stretch: Typically observed in the range of 1705-1725 cm⁻¹. Saturated aliphatic ketones generally show a C=O stretch around 1715 cm⁻¹.[5][6]

  • Ester C=O Stretch: Usually found at a higher frequency than ketones, in the range of 1735-1750 cm⁻¹.[7] The presence of two distinct, strong peaks in this region is a hallmark of a β-keto ester.

Derivatives: The position of the carbonyl stretching frequencies can be influenced by substitution.

  • α-Substitution: The introduction of alkyl groups at the α-position generally has a minimal effect on the C=O stretching frequency.

  • Conjugation: If a substituent introduces conjugation with the carbonyl group (e.g., an aromatic ring or a double bond), it will lower the C=O stretching frequency by 15-40 cm⁻¹ due to a decrease in the double bond character of the carbonyl.[5][6]

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Ketone)Stretch1705 - 1725
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1000 - 1300 (often two bands)[4][8]
C-H (sp³)Stretch2850 - 3000

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for this class of compounds.

This compound: The mass spectrum of this compound (Molecular Weight: 188.18 g/mol ) will show a molecular ion peak (M⁺) at m/z 188.[9][10][11] The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways for esters include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, though less common for diesters.

  • Loss of Alkoxy Group: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) fragments is common for methyl esters.

Derivatives: The fragmentation patterns of derivatives will be altered by the presence of substituents. The mass of the molecular ion will increase by the mass of the substituent. New fragmentation pathways may be introduced, or existing ones may be favored, depending on the nature of the added group. For example, the introduction of a benzyl group would likely lead to a prominent tropylium ion fragment at m/z 91.

Table 3: Key Mass Spectral Fragments for this compound (EI-MS)

m/z Possible Fragment Ion
188[M]⁺ (Molecular Ion)
157[M - OCH₃]⁺
129[M - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

Sample Preparation and Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[12] Standard pulse sequences are typically sufficient.

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] For solid samples, a KBr pellet or a mull can be prepared.

  • Background Correction: A background spectrum of the salt plates or the mulling agent should be acquired and subtracted from the sample spectrum.[2]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Data Acquisition: Scan a suitable mass range to detect the molecular ion and key fragments.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound Compound NMR NMR Compound->NMR Dissolution in Deuterated Solvent IR IR Compound->IR Thin Film / KBr Pellet MS MS Compound->MS Vaporization & Ionization Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of organic compounds.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its derivatives. By carefully analyzing the data from each technique, researchers can confirm the identity and purity of their compounds, as well as gain detailed insights into their molecular structure. This guide serves as a foundational reference for interpreting the spectroscopic data of this important class of molecules.

References

A Senior Application Scientist's Guide to Dimethyl 3-oxoadipate: Experimental Data Cross-Referenced with Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the proficient selection of building blocks is paramount to the success of complex molecular construction. Dimethyl 3-oxoadipate, a versatile β-ketoester, frequently emerges as a key intermediate. This guide provides a comprehensive cross-reference of its experimental data with established scientific literature, offering a comparative analysis against viable alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed experimental design and execution.

Physicochemical and Spectroscopic Characterization of this compound

A foundational aspect of employing any chemical reagent is a thorough understanding of its intrinsic properties. The structural integrity and purity of this compound can be rigorously validated through a combination of physicochemical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₂O₅--INVALID-LINK--
Molecular Weight188.18 g/mol --INVALID-LINK--
Density1.175 g/mL at 20 °C--INVALID-LINK--[1]
CAS Number5457-44-3--INVALID-LINK--

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/ShiftsSource(s)
¹H NMR δ (ppm): 3.72 (s, 3H), 3.65 (s, 3H), 3.45 (s, 2H), 2.75 (t, 2H), 2.55 (t, 2H)--INVALID-LINK--[2]
¹³C NMR Predicted δ (ppm): ~173, ~167, ~201, ~52, ~51, ~49, ~45, ~28General principles of NMR spectroscopy
IR (Infrared) cm⁻¹: ~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1720 (C=O ketone stretch)--INVALID-LINK--[3]
Mass Spec (MS) m/z: 188 (M+), 157, 129, 115, 99, 74, 59--INVALID-LINK--[4]

Note: Predicted ¹³C NMR shifts are based on established chemical shift ranges and the molecular structure.

Synthesis of this compound: The Dieckmann Condensation

The most prevalent and efficient synthesis of this compound is through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5] This reaction is a cornerstone of cyclic β-keto ester synthesis.

Reaction Mechanism

The mechanism involves the deprotonation of an α-carbon of dimethyl adipate by a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, forming a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate. However, for the synthesis of the acyclic this compound, a modified approach or alternative starting materials would be necessary. A common laboratory synthesis involves the reaction of the dianion of methyl acetoacetate with methyl acrylate. For the purpose of this guide, we will focus on the properties and reactions of the commercially available this compound.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination DimethylAdipate Dimethyl Adipate Enolate Enolate Intermediate DimethylAdipate->Enolate Deprotonation Base Sodium Methoxide (NaOMe) Base->DimethylAdipate TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Nucleophilic Attack Product Methyl 2-oxocyclopentanecarboxylate TetrahedralIntermediate->Product Elimination of MeO⁻ Methanol Methanol TetrahedralIntermediate->Methanol Michael_Addition Donor This compound Enolate Adduct Michael Adduct Donor->Adduct Conjugate Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Adduct

References

A Comparative Guide to the Quantitative Analysis of Dimethyl 3-oxoadipate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring optimal yield, purity, and safety. Dimethyl 3-oxoadipate, a key building block in various synthetic pathways, requires robust analytical methods for its accurate quantification directly within complex reaction matrices. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

We will move beyond simple procedural lists to explore the underlying principles, rationale for methodological choices, and the inherent advantages and limitations of each approach. The experimental data and protocols presented herein are designed to serve as a self-validating framework, empowering researchers and drug development professionals to select and implement the most suitable method for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse of synthetic chemistry labs for reaction monitoring due to its versatility, robustness, and high sensitivity for compounds containing a chromophore.

Principle of Operation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is typically the stationary phase of choice. The molecule's ester and ketone functionalities impart a moderate polarity, allowing for excellent retention and separation from both more polar starting materials and non-polar byproducts. Quantification is achieved using a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. The carbonyl group within the keto-ester moiety acts as a chromophore, typically exhibiting maximum absorbance (λmax) in the range of 240-280 nm, enabling sensitive detection.

Detailed Experimental Protocol: HPLC-UV

1. Preparation of Standards & Calibration Curve:

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of pure this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.
  • Working Standards: Perform serial dilutions of the stock standard to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the same as the stock standard solvent.
  • Calibration: Inject each standard in triplicate and plot the mean peak area against the known concentration. Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

2. Sample Preparation:

  • Quenching & Dilution: Carefully withdraw a 100 µL aliquot from the reaction mixture at a specific time point. Immediately quench the reaction by diluting it into 900 µL of cold mobile phase to halt any further chemical transformation. This step is critical for obtaining an accurate snapshot of the reaction's progress.
  • Further Dilution: Perform a further 1:10 or 1:100 dilution as necessary to bring the expected concentration of this compound within the range of the calibration curve.
  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulate matter that could damage the HPLC column.

3. Instrumental Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention for moderately polar analytes.
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) Formic acid improves peak shape and suppresses ionization.
Gradient 5% B to 95% B over 10 min A gradient elution ensures that components with a wide range of polarities can be eluted and resolved effectively.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 10 µL A common injection volume that balances sensitivity with the risk of column overload.

| Detection λ | 254 nm | A common wavelength that provides good sensitivity for the carbonyl chromophore. |

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare Calibration Standards (1-100 µg/mL) B Aliquota & Quench Reaction Sample C Dilute & Filter Sample E Inject Prepared Sample C->E Sample ready D Inject Standards & Generate Calibration Curve G Calculate Concentration using Calibration Curve D->G Curve (y=mx+c) generated F Integrate Peak Area of Analyte E->F F->G

Caption: Workflow for quantitative analysis via HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for analyzing volatile or semi-volatile compounds. Given that this compound has a reasonable vapor pressure, GC presents a viable and highly efficient alternative to HPLC.

Principle of Operation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is carried by an inert gas (the mobile phase) and interacts with a stationary phase lining the column. The choice of stationary phase is critical; a mid-polarity column (e.g., one containing 5% phenyl polysiloxane) provides a good balance of interactions for the ester and ketone groups. The Flame Ionization Detector (FID) is nearly universal for organic compounds. As the analyte elutes and is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the mass of carbon atoms, making FID a mass-sensitive detector with a wide linear range.

Detailed Experimental Protocol: GC-FID

1. Preparation of Standards & Calibration Curve:

  • Stock Standard (1000 µg/mL): Prepare as described for HPLC, but use a volatile solvent compatible with GC, such as Ethyl Acetate or Dichloromethane.
  • Internal Standard (IS): Select an internal standard that is not present in the reaction mixture and resolves well from all other components. A good choice would be a stable ester of similar volatility, such as Dimethyl succinate. Prepare a stock solution of the IS (e.g., 1000 µg/mL).
  • Working Standards: Prepare calibration standards by adding a fixed amount of the IS to each serial dilution of the this compound stock. This corrects for variations in injection volume.
  • Calibration: Inject each standard and plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration.

2. Sample Preparation:

  • Quenching & Extraction: Withdraw a 100 µL aliquot from the reaction mixture. Quench in 900 µL of a suitable solvent (e.g., water). Add 1 mL of an immiscible organic solvent (e.g., Ethyl Acetate) containing the internal standard at a known concentration.
  • Liquid-Liquid Extraction: Vortex the mixture vigorously for 1 minute to extract this compound into the organic layer. Centrifuge to separate the phases.
  • Analysis: Carefully transfer the organic layer to a GC vial for analysis. This extraction step is crucial for removing non-volatile salts and reagents that would otherwise contaminate the GC inlet.

3. Instrumental Conditions:

Parameter Setting Rationale
Column DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm A 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for semi-polar compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/min Inert mobile phase. Hydrogen can offer faster analysis times.
Inlet Temp. 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) A split injection prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min A temperature program is essential for eluting the analyte in a reasonable time while separating it from other reaction components.

| Detector | FID at 280 °C | High temperature prevents condensation of eluting compounds. |

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare Standards with Internal Standard (IS) E Inject Standards & Generate Calibration Curve A->E B Aliquota Reaction Sample C Perform Liquid-Liquid Extraction with solvent containing IS B->C D Collect Organic Layer C->D F Inject Sample Extract D->F H Determine Concentration from Curve E->H Curve generated G Calculate Peak Area Ratios (Analyte/IS) F->G G->H

Caption: Workflow for quantitative analysis via GC-FID.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte without the need for a calibration curve using a substance of identical structure.

Principle of Operation

qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration to a sample, the concentration of the analyte can be determined by comparing the integral of a unique analyte signal to the integral of a known signal from the internal standard. The key is to select non-overlapping signals for both the analyte and the standard. For this compound, the singlet from the methylene group between the carbonyls (C2-H₂) or the singlets from the two methyl ester groups are excellent candidates for quantification.

Detailed Experimental Protocol: qNMR

1. Selection of Internal Standard (IS):

  • Choose a high-purity (>99.5%) standard that is stable, non-volatile, and possesses sharp signals in a region of the ¹H NMR spectrum free from interference.
  • Recommended IS: 1,3,5-Trimethoxybenzene or Maleic acid are excellent choices. Their aromatic or olefinic protons, respectively, do not overlap with the aliphatic signals of this compound.

2. Sample Preparation:

  • Stock IS Solution: Accurately prepare a stock solution of the internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known molar concentration.
  • Sample Formulation:
  • Accurately weigh a specific amount of the reaction mixture into a vial.
  • Add a precise volume or weight of the internal standard stock solution.
  • Add additional deuterated solvent to achieve the final desired volume and ensure homogeneity.
  • Transfer the final solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Crucial Parameters: To ensure accuracy, specific acquisition parameters must be strictly controlled.
  • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and the IS signals. A value of 30-60 seconds is typical and is the most critical parameter for ensuring full relaxation and accurate integration.
  • Pulse Angle: Use a 90° pulse to maximize signal.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>150:1) for the signals being integrated.

4. Data Processing and Calculation:

  • Apply phasing and baseline correction meticulously to the spectrum.
  • Integrate the chosen non-overlapping signals for both this compound (I_analyte) and the internal standard (I_IS).
  • Calculate the concentration using the following master equation:

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare Stock Solution of Certified IS C Add precise amount of IS Stock to Mixture A->C B Accurately weigh Reaction Mixture B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum (Ensure d1 > 5*T1) D->E F Phase & Baseline Correction E->F G Integrate Analyte & IS Signals F->G H Calculate Molar Concentration using Master Equation G->H

Caption: Workflow for quantitative analysis via qNMR.

Head-to-Head Method Comparison

The choice of analytical method is not arbitrary; it is a strategic decision based on the specific requirements of the analysis. The following table summarizes the performance characteristics of each technique to guide this decision-making process.

ParameterHPLC-UVGC-FIDqNMR
Principle Chromatographic SeparationChromatographic SeparationMolar Proportionality
Selectivity High (tunable via mobile phase)Very High (high-resolution columns)High (dependent on spectral overlap)
Linearity (R²) > 0.995> 0.998Not Applicable (Primary Method)
Precision (%RSD) < 2%< 2%< 1%
Accuracy High (dependent on standard purity)High (dependent on standard purity)Very High (Primary Ratio Method)
Sample Throughput Moderate (10-20 min/sample)Moderate (15-25 min/sample)Low (requires long relaxation delays)
Sample Prep Simple (Dilute & Shoot)Moderate (Extraction required)Simple (Weigh & Dissolve)
Matrix Effects Moderate (co-elution can interfere)Low (non-volatiles removed)Low (but viscosity can affect T₁)
Cost / Instrument ModerateModerateHigh
Key Advantage Widely available, robustExcellent for volatile impuritiesNo analyte-specific reference needed
Key Disadvantage Potential for co-elutionNot suitable for non-volatilesLower sensitivity than chromatography

Conclusion and Recommendations

  • For high-throughput reaction screening and routine monitoring: HPLC-UV is the method of choice. Its simple sample preparation ("dilute and shoot"), robustness, and moderate run times make it ideal for analyzing a large number of samples efficiently.

  • When dealing with complex matrices or volatile impurities: GC-FID offers superior resolving power and is unaffected by non-volatile matrix components like salts or catalysts, which are removed during the essential liquid-liquid extraction step.

  • For definitive quantification, purity assessment, or certification of reference materials: qNMR is the unparalleled gold standard. As a primary ratio method, it does not rely on a calibration curve and provides a direct, highly accurate molar concentration, making it the most trustworthy but also the most time-consuming of the three techniques.

Ultimately, the optimal analytical strategy may involve using a combination of these methods: HPLC or GC for rapid in-process control, and qNMR for the final, definitive analysis of the isolated product.

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Dimethyl 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of dimethyl 3-oxoadipate. As a common intermediate in organic synthesis, particularly in the formation of more complex molecules, understanding its handling from bench to disposal is paramount. This document moves beyond mere checklists to provide a procedural and logical framework, ensuring that every step is grounded in safety, regulatory compliance, and scientific integrity. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream responsibly, protecting both laboratory personnel and the environment.

Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the substance's hazard profile is essential. This compound belongs to the beta-keto ester class of compounds. While specific toxicity data for this exact molecule is limited, its chemical class and related diesters suggest a cautious approach is warranted.[1][2][3][4] General guidelines for esters indicate potential flammability and toxicity, while data for analogous compounds like dimethyl fumarate show risks of skin and respiratory irritation and aquatic toxicity.[5][6]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Skin Irritation / Harmful Contact H312, H315 Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat are mandatory.[7]
Eye Irritation H319 Chemical safety goggles or a face shield must be worn at all times.[7]
Respiratory Irritation H335 All handling should occur in a certified chemical fume hood to prevent inhalation of vapors.[7]
Aquatic Toxicity H411 Direct release to the environment must be avoided; never dispose of down the sanitary sewer.[5]

| Flammability | H226 (Assumed) | Store away from ignition sources and strong oxidizing agents.[6][8] |

Waste Segregation & Containment: The First Line of Defense

Proper segregation is a critical, non-negotiable step in laboratory safety. Its purpose is twofold: to prevent accidental and dangerous chemical reactions within a waste container and to ensure the waste stream is correctly categorized for final disposal by a licensed contractor.

Protocol for Waste Containment
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. Often, the original manufacturer's bottle is a suitable choice.[9] Ensure the container is made of a material that will not react with or be degraded by the ester.

  • Label Correctly and Clearly: The container must be labeled before any waste is added. The label must include, at a minimum:

    • The full chemical name: "this compound" (not abbreviations or formulas).[10]

    • The words "Hazardous Waste."

    • An indication of the primary hazards (e.g., "Flammable," "Irritant").

  • Transfer Waste Safely: Conduct all transfers within a chemical fume hood. Pour carefully to avoid splashing. A funnel may be used but must be removed immediately after use; it should not be left in the container opening.[10]

  • Secure the Container: The container must be securely capped at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Leave at least 10% of the container volume as headspace to allow for vapor expansion.[10]

  • Store Appropriately: Store the sealed waste container in a designated and secondary-contained satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][9] This area should be away from incompatible materials, particularly strong oxidizing agents.

The Disposal Decision Workflow

The correct disposal procedure depends on the context—whether it is routine waste accumulation or an unexpected spill. The following workflow provides a logical pathway for decision-making.

DisposalWorkflow Start Waste Identified: This compound IsSpill Is this a spill? Start->IsSpill RoutineWaste Routine Laboratory Waste IsSpill->RoutineWaste No SpillSize Assess Spill Volume IsSpill->SpillSize Yes Collect Step 3: Collect Absorbed Material into a Labeled Hazardous Waste Container RoutineWaste->Collect SmallSpill Small Spill (<50 mL) SpillSize->SmallSpill <50 mL LargeSpill Large Spill (>50 mL) SpillSize->LargeSpill >50 mL PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE LargeSpill->PPE Contain Step 2: Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Contain->Collect Decontaminate Step 4: Decontaminate Spill Area Collect->Decontaminate Store Step 5: Store Sealed Container in Designated Waste Area Collect->Store Decontaminate->Store ContactEHS Step 6: Arrange for Pickup by EHS or Licensed Contractor Store->ContactEHS

Caption: Disposal decision workflow for this compound.

Standard Operating Procedures for Disposal

Adherence to a standardized protocol is crucial for ensuring consistent and safe waste handling.

Protocol A: Routine Laboratory Waste Accumulation

This protocol applies to the collection of waste this compound generated from planned experimental procedures.

  • Preparation: Before starting the experiment, designate and correctly label a hazardous waste container as described in Section 2.

  • Collection: As waste is generated (e.g., from reaction workups, purification columns), transfer it directly into the labeled waste container inside a chemical fume hood.

  • Segregation: Ensure no incompatible waste (e.g., strong acids, bases, or oxidizing agents) is added to this container. Esters are typically collected in a "Non-Halogenated Organic Solvents" waste stream.[5][11]

  • Secure Storage: After each addition, securely cap the container. Once the experiment is complete, ensure the exterior of the container is clean and move it to your lab's designated satellite accumulation area.

  • Documentation & Pickup: When the container is ready for removal, complete your institution's hazardous material pickup request form and follow internal procedures for collection by your Environmental Health & Safety (EHS) department or a licensed contractor.[9]

Protocol B: Spill Management and Cleanup

This protocol provides a step-by-step guide for responding to an accidental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 1.

  • Containment: For liquid spills, cover and contain the material with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[5][7] Use non-sparking tools for this process.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and store the container of spill debris as hazardous waste and arrange for its disposal through your institution's EHS office.[7]

The Principle of Final Disposition

The responsibility of the laboratory researcher ends at the point of collection and proper storage. The final disposition of this compound is handled by licensed hazardous waste facilities. The most common and effective method for this type of organic waste is high-temperature incineration.[6][11] This process ensures the complete destruction of the chemical, converting it into less harmful components like carbon dioxide and water.

While the 3-oxoadipate pathway is a known route for the biodegradation of related compounds in certain microorganisms, this does not permit disposal into sanitary sewer systems.[12][13][14][15] Laboratory-grade chemicals and their byproducts may be toxic to the microorganisms in wastewater treatment plants and can persist in the environment.[16] Therefore, all disposal must proceed through the official hazardous waste stream.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

A Proactive Approach to Safety: Essential Protective Measures for Handling Dimethyl 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, the introduction of novel or less-common reagents is a constant. Dimethyl 3-oxoadipate, a difunctional organic compound, holds potential in various synthetic pathways. However, as with many research chemicals, comprehensive toxicological data may not be readily available. This guide is designed to provide you, our trusted colleagues in the scientific community, with a robust framework for the safe handling of this compound. Our approach is grounded in the principle of chemical similarity, drawing upon best practices for handling organic esters and ketones, to ensure a proactive and informed stance on safety.

The cornerstone of any laboratory safety protocol is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential risks from its chemical structure and data from analogous compounds, such as Dimethyl adipate. Organic esters are typically associated with eye, skin, and respiratory tract irritation.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the analysis of similar chemical structures, a cautious approach is warranted. The following table summarizes the potential hazards and the corresponding personal protective equipment essential for mitigating risk.

Potential Hazard Exposure Route Required Personal Protective Equipment (PPE) Rationale
Eye Irritation EyesChemical safety goggles or a face shield.Esters can cause significant eye irritation. Goggles provide a seal against splashes, while a face shield offers broader protection, especially during larger-scale operations.
Skin Irritation SkinNitrile gloves (double-gloving recommended for extended handling) and a lab coat.Direct skin contact may lead to irritation.[1] Nitrile gloves offer good resistance to a variety of organic chemicals.[2][3] A lab coat is the minimum barrier to protect skin and clothing from incidental splashes.[4]
Respiratory Irritation InhalationUse in a certified chemical fume hood.Vapors or aerosols may cause respiratory tract irritation.[1] A fume hood is the primary engineering control to prevent inhalation exposure.

Operational Blueprint: From Benchtop to Disposal

A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory. The following step-by-step procedures are designed to create a safe and controlled environment for working with this compound.

Pre-Handling Checklist
  • Information Gathering: Before any work begins, consult the Safety Data Sheets for similar compounds like Dimethyl adipate to familiarize yourself with general handling precautions for diesters.[1][5][6]

  • Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[6]

  • PPE Inspection: Inspect all PPE for signs of wear, degradation, or contamination. Ensure gloves are of the correct size and material.

Step-by-Step Handling Protocol
  • Work Area Preparation: Conduct all manipulations of this compound within the sash of a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protection: At a minimum, don a lab coat, chemical safety goggles, and nitrile gloves. For tasks with a higher splash potential, consider double-gloving and using a face shield.[7]

  • Aliquoting and Weighing: Handle this compound as a liquid. If transferring between containers, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Post-Handling: After completing your work, wipe down the work surface in the fume hood. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste container. Wash your hands thoroughly with soap and water.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ppe_details Specific PPE A Assess Task: Small scale transfer or large volume operation? B Review Hazards: - Eye Irritant - Skin Irritant - Inhalation Risk A->B Informs H Face Shield (for splash risk) A->H If large volume J Double Glove (extended use) A->J If extended use C Eye/Face Protection B->C D Hand Protection B->D E Body Protection B->E F Respiratory Protection B->F G Chemical Safety Goggles (Minimum) C->G C->H I Nitrile Gloves D->I D->J K Lab Coat E->K L Chemical Fume Hood F->L

Caption: PPE Selection Workflow for this compound.

Contingency Planning: Spill and Disposal Management

Even with meticulous planning, accidental spills can occur. A well-rehearsed spill response plan is crucial for mitigating any potential harm.

Spill Management Protocol
  • Evacuate and Alert: If a spill occurs, alert your colleagues in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For a small, manageable spill within a fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[8]

  • Collect and Clean: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste. Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Debris: All materials used for spill cleanup must be disposed of as hazardous waste.

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (or outside hood) Assess->LargeSpill Large Cleanup Contain with inert absorbent Collect with non-sparking tools SmallSpill->Cleanup Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Decontaminate Clean spill area with appropriate solvent Cleanup->Decontaminate Dispose Place all materials in labeled hazardous waste container Decontaminate->Dispose

Caption: Spill Response Plan for this compound.
Disposal Plan

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: As a generator of chemical waste, you are responsible for determining if it is hazardous.[9] Given its properties, this compound waste should be managed as hazardous.

  • Waste Segregation: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a dedicated, compatible, and clearly labeled hazardous waste container.[10] Keep it separate from other waste streams like halogenated solvents or heavy metals.[10]

  • Container Management: Ensure the waste container is kept tightly sealed when not in use and is stored in a designated satellite accumulation area.[10] The container should be in good condition and free from external contamination.

  • Disposal Request: When the container is ready for pickup, follow your institution's procedures for hazardous waste disposal, which typically involves submitting a formal request to the EHS department.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within our scientific community. Trust in these procedures is built upon a foundation of understanding the "why" behind each step, empowering you to work confidently and securely at the forefront of research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.